(3R)-2-aminooctadecane-1,3-diol
Description
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Properties
IUPAC Name |
(3R)-2-aminooctadecane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17?,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-QRWMCTBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H](C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-56-5 | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Stereochemical Divergence in Sphingoid Bases: A Technical Guide to (3R)-2-Aminooctadecane-1,3-diol
Executive Summary
For drug development professionals and lipid chemists, the 18-carbon aliphatic amino diol core of sphingolipids represents a critical structural scaffold. Specifically, (3R)-2-aminooctadecane-1,3-diol forms the backbone of both endogenous signaling lipids and synthetic antineoplastic agents. By fixing the C3 hydroxyl group in the (R)-configuration, the biological fate of the molecule becomes entirely dependent on the stereochemistry of the adjacent C2 amine.
This whitepaper explores the causality behind the divergent biological roles of the (2S, 3R) isomer (D-erythro-sphinganine, the natural precursor to ceramides)[1] and the (2R, 3R) isomer (Safingol, a synthetic kinase inhibitor)[2]. We detail the physicochemical properties, stereoselective synthetic methodologies, and analytical protocols required to harness these molecules in therapeutic development.
Structural & Physicochemical Profiling
The (3R)-configuration is essential for recognition by the sphingolipid enzymatic machinery. However, the spatial orientation of the C2 amine dictates whether the molecule acts as a substrate or a competitive inhibitor. Natural sphingolipids possess an anti relationship between the C2 amine and C3 hydroxyl, whereas synthetic modulators like safingol utilize an atypical syn stereochemistry[3].
Table 1: Stereochemical Comparison of this compound Isomers
| Property / Feature | D-erythro-Sphinganine | L-threo-Dihydrosphingosine (Safingol) |
| IUPAC Stereochemistry | (2S, 3R)-2-aminooctadecane-1,3-diol | (2R, 3R)-2-aminooctadecane-1,3-diol |
| Amine-Alcohol Relationship | Anti | Syn |
| Molecular Weight | 301.51 g/mol | 301.51 g/mol |
| Biological Role | Endogenous precursor to ceramides | Synthetic antineoplastic agent[4] |
| Primary Target / Fate | Substrate for Ceramide Synthase (CerS) | Inhibitor of Sphingosine Kinase 1 (SphK1)[5] |
| Downstream Metabolism | Desaturated to Ceramide | Phosphorylated, but resists desaturation[2] |
Biological Causality & Signaling Pathways
The stereochemistry at C2 is the molecular switch that determines the lipid's signaling cascade.
-
The (2S, 3R) Pathway (Endogenous): D-erythro-sphinganine is synthesized de novo from L-serine and palmitoyl-CoA. It is rapidly N-acylated by ceramide synthases (CerS) to form dihydroceramide, which is subsequently desaturated to ceramide—a central hub lipid that generally promotes apoptosis and cell cycle arrest.
-
The (2R, 3R) Pathway (Therapeutic): Safingol acts as a competitive inhibitor of Sphingosine Kinase 1 (SphK1) and Protein Kinase C (PKC). While it can be phosphorylated into safingol-1-phosphate (accumulating in cells), its atypical syn stereochemistry prevents it from being efficiently desaturated into natural ceramides[2]. This metabolic bottleneck reduces the formation of pro-survival sphingosine-1-phosphate (S1P), thereby synergizing with other chemotherapeutics to induce apoptosis in cancer models[5].
Figure 1: Metabolic divergence of (3R)-sphingoid bases based on C2 stereochemistry.
Stereoselective Synthesis Protocols
Synthesizing the (3R) core while strictly controlling the C2 amine is notoriously difficult due to the risk of racemization at the alpha-carbon. To achieve the (2S, 3R) configuration, modern synthesis relies on the chiral pool, specifically using L-serine.
The following protocol utilizes a serine-derived α-amino epoxide intermediate. Causality of choice: The epoxide enforces an anti configuration during the subsequent ring-opening step, perfectly fitting the (2S, 3R) stereochemistry without the need for late-stage chiral resolution[1].
Protocol 1: Total Synthesis of (2S, 3R)-2-Aminooctadecane-1,3-diol via α-Amino Epoxides
Reagents & Materials:
-
N-Boc-L-serine methyl ester (Starting material)
-
Dimethylsulfoxonium methylide (Corey-Chaykovsky reagent)
-
Pentadecylmagnesium bromide (Grignard reagent)
-
Trifluoroacetic acid (TFA)
-
Anhydrous THF and Dichloromethane (DCM)
Step-by-Step Methodology:
-
Aldehyde Formation: Protect the primary alcohol of N-Boc-L-serine methyl ester, followed by DIBAL-H reduction at -78°C to yield the protected L-serinal derivative. Critical step: Maintain strict low temperatures to prevent racemization of the labile α-chiral center.
-
Stereoselective Epoxidation: Treat the L-serinal derivative with dimethylsulfoxonium methylide in anhydrous THF/DMSO at 0°C. The ylide attacks the aldehyde following the Felkin-Anh model, yielding the α-amino epoxide with the required anti(2S, 3R) configuration[6].
-
Aliphatic Chain Elongation: Dissolve the epoxide in anhydrous THF and cool to -20°C. Add pentadecylmagnesium bromide dropwise in the presence of a copper(I) catalyst (e.g., CuCN). The nucleophile regioselectively opens the epoxide at the less hindered terminal carbon, installing the C15 aliphatic tail while preserving the (3R) stereocenter.
-
Global Deprotection: Isolate the protected intermediate via silica gel chromatography. Dissolve in a 1:1 mixture of TFA/DCM and stir at room temperature for 2 hours to remove the Boc and alcohol protecting groups.
-
Purification: Neutralize with saturated aqueous NaHCO3, extract with ethyl acetate, and recrystallize from chloroform/methanol (10:1) to yield enantiopure (2S, 3R)-2-aminooctadecane-1,3-diol.
Analytical Resolution of Diastereomers
In pharmacokinetic studies involving safingol (2R, 3R), it is imperative to differentiate the synthetic drug from endogenous sphinganine (2S, 3R). Because they are diastereomers, they have identical mass-to-charge ratios (m/z 302.3[M+H]+) but different spatial arrangements.
Causality of choice: Standard reverse-phase LC-MS/MS cannot reliably baseline-separate these isomers. We employ chiral derivatization using o-phthalaldehyde (OPA) and a chiral thiol, which converts the diastereomers into highly distinct fluorescent/MS-active diastereomeric derivatives that elute at different retention times on a standard C18 column.
Protocol 2: LC-MS/MS Lipidomics Workflow for Stereoisomer Resolution
Step-by-Step Methodology:
-
Lipid Extraction: Pellet 1x10^6 cultured cells (e.g., MOLT-4)[5]. Resuspend in 800 µL of Methanol/Chloroform (2:1, v/v). Add 10 µL of internal standard (C17-sphinganine). Sonicate for 15 minutes, add 250 µL of water, centrifuge at 10,000 x g, and collect the lower organic phase. Dry under nitrogen.
-
Derivatization: Reconstitute the lipid film in 50 µL of methanol. Add 50 µL of OPA reagent (10 mg OPA + 10 µL N-acetyl-L-cysteine in 1 mL borate buffer, pH 9.5). Incubate in the dark at room temperature for 15 minutes.
-
LC Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% formic acid) and Acetonitrile/Isopropanol (0.1% formic acid). The OPA-derivatized (2S, 3R) and (2R, 3R) isomers will baseline separate due to the introduced steric bulk.
-
MS/MS Quantification: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the derivatized parent ion to the characteristic product ion (cleavage of the aliphatic tail).
Figure 2: LC-MS/MS lipidomics workflow for stereoisomer resolution.
References
1.2 - PubMed (NIH) 2.1 - The Journal of Organic Chemistry (ACS Publications) 3.5 - Cancer Research (AACR Journals) 4.7 - PubChem (NIH) 5. 3 - Preprints.org
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis of D-erythro-sphinganine through serine-derived α-amino epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2R,3R)-2-aminooctadecane-1,3-diol | C18H39NO2 | CID 5746414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Biological Function and Signaling of Sphinganine ((3R)-2-aminooctadecane-1,3-diol)
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Sphingolipid Metabolism, Signal Transduction, and Experimental Analysis
Executive Summary
(3R)-2-aminooctadecane-1,3-diol, commonly known as Sphinganine (or Dihydrosphingosine; d18:0), is a critical bioactive lipid and the central intermediate of the de novo sphingolipid biosynthesis pathway.[1] Unlike its unsaturated counterpart Sphingosine (d18:1), Sphinganine lacks the C4-C5 trans double bond, a structural distinction that dictates its metabolic fate and signaling potency.[1]
While historically viewed merely as a transient precursor to dihydroceramide, contemporary research identifies Sphinganine as a potent signaling effector. Its accumulation—often triggered by the inhibition of Ceramide Synthase (CerS)—is a hallmark of specific lipotoxicities and serves as a definitive biomarker for fumonisin exposure. This guide dissects the mechanistic role of Sphinganine in cell signaling, specifically its inhibition of Protein Kinase C (PKC), induction of apoptosis via oxidative stress, and its utility in drug development as a readout for pathway modulation.[1]
The Biochemical Core: De Novo Synthesis & The Sphinganine Checkpoint
Sphinganine is generated exclusively via the de novo pathway in the Endoplasmic Reticulum (ER).[1] It represents the first "long-chain base" formed, serving as the scaffold for all complex sphingolipids.
The Metabolic Pathway
The synthesis is a tightly regulated sequence:
-
Condensation: Serine Palmitoyltransferase (SPT) condenses L-Serine and Palmitoyl-CoA to form 3-ketosphinganine.[1] This is the rate-limiting step.
-
Reduction: 3-ketosphinganine reductase (KDSR) reduces the ketone to form Sphinganine .[1]
-
Acylation (The Checkpoint): Ceramide Synthases (CerS1-6) N-acylate Sphinganine to form Dihydroceramide.[1]
Critical Insight: Under normal physiological conditions, Sphinganine levels are kept low because the acylation step (Step 3) is rapid. However, if CerS is inhibited (e.g., by Fumonisins or specific drug candidates) or if the SPT flux exceeds CerS capacity, Sphinganine accumulates rapidly, triggering cytotoxic signaling cascades.
Visualization of the Pathway
The following diagram illustrates the de novo synthesis and the critical "Fumonisin Block" that leads to Sphinganine accumulation.
Figure 1: The de novo sphingolipid pathway highlighting Sphinganine as the substrate for Ceramide Synthase.
Signaling Mechanisms: Cytotoxicity and Kinase Modulation[1][7][13]
Sphinganine is not inert.[1][2] When its intracellular concentration exceeds the buffering capacity of CerS, it acts as a "cationic amphiphile," inserting into membranes and interacting with anionic signaling proteins.
Inhibition of Protein Kinase C (PKC)
Sphinganine (like Sphingosine) acts as a reversible inhibitor of PKC, a master regulator of cell proliferation and survival.
-
Mechanism: PKC activation requires the formation of a complex with Calcium, Diacylglycerol (DAG), and Phosphatidylserine (PS). The positively charged amine group of Sphinganine interacts with the negatively charged PS in the membrane, effectively "neutralizing" the surface charge required for PKC docking.
-
Result: It acts as a competitive inhibitor with respect to the lipid cofactors (DAG/PS), preventing PKC activation even in the presence of stimulating signals.
Induction of Oxidative Stress and Apoptosis
Elevated Sphinganine is cytotoxic, a phenomenon distinct from Ceramide-induced apoptosis.
-
ROS Generation: Sphinganine accumulation disrupts the mitochondrial electron transport chain, leading to the generation of Reactive Oxygen Species (ROS).
-
ER Stress: The buildup of sphingoid bases in the ER (where they are synthesized) triggers the Unfolded Protein Response (UPR), leading to CHOP-mediated apoptosis if the stress is unresolved.
Sphinganine-1-Phosphate (Sa1P)
Sphinganine can be phosphorylated by Sphingosine Kinases (SphK1/2) to form Sphinganine-1-Phosphate (Sa1P).[1][3]
-
Receptor Binding: Sa1P binds to S1P receptors (S1PRs) but generally with lower affinity and potency than Sphingosine-1-Phosphate (S1P).[3]
-
Degradation: Sa1P is the primary substrate for S1P Lyase, which cleaves the molecule into ethanolamine phosphate and a fatty aldehyde, effectively exiting the sphingolipid pathway.[1]
Figure 2: Signaling interplay of Sphinganine involving PKC inhibition, mitochondrial toxicity, and metabolism to Sa1P.
Experimental Protocols
To study Sphinganine biology, precise delivery and quantification are required. Sphinganine is hydrophobic and positively charged; improper handling leads to precipitation or artifactual detergent effects.
Protocol 1: BSA-Complexed Delivery of Sphinganine
Context: Adding Sphinganine dissolved in DMSO directly to media causes precipitation and non-specific membrane lysis. It must be conjugated to Fatty Acid-Free BSA.
-
Preparation of Stock: Dissolve Sphinganine in ethanol or DMSO to a concentration of 10 mM.
-
Preparation of Vehicle: Prepare a 1 mM BSA solution (Fatty Acid-Free) in PBS or serum-free media.
-
Complexing:
-
Slowly add the Sphinganine stock to the BSA solution while vortexing to achieve a final concentration of roughly 100-500 µM (depending on desired final dose).
-
Incubate at 37°C for 30 minutes to allow binding.
-
The molar ratio of Sphinganine:BSA should be approximately 1:1 to 2:1.
-
-
Treatment: Dilute the complex into cell culture media to the desired final concentration (typically 1–10 µM for signaling studies).
Protocol 2: LC-MS/MS Quantification
Context: The gold standard for measuring Sphinganine in biological samples.
Sample Preparation:
-
Pellet Cells: Harvest
cells; wash with cold PBS. -
Extraction: Resuspend pellet in methanol/chloroform (2:1 v/v) containing internal standard (e.g., C17-Sphinganine or d17:0).
-
Incubation: Incubate at 48°C overnight (or 37°C for 2 hours) to extract lipids.
-
Alkaline Hydrolysis (Optional): To measure total sphingoid bases (including those in ceramides), hydrolysis is needed. For free Sphinganine (signaling pool), skip this step.
-
Phase Separation: Add water and chloroform to induce phase separation. Collect the organic phase.
-
Drying: Evaporate solvent under nitrogen; reconstitute in LC mobile phase (e.g., Methanol:Water 80:20 with 0.1% Formic Acid).
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.
-
MRM Transitions (Positive Mode):
-
Sphinganine (d18:0): precursor m/z 302.3
product m/z 284.3 (loss of water) or 60.1 (ethanolamine fragment). -
Internal Standard (d17:0): precursor m/z 288.3
product m/z 270.3.
-
Drug Development Implications
The Sa/So Ratio as a Biomarker
The ratio of Sphinganine (Sa) to Sphingosine (So) is a critical biomarker.
-
Normal Ratio: Typically < 0.5 in most tissues (Sphingosine dominates).
-
CerS Inhibition: Upon treatment with CerS inhibitors or exposure to fumonisins, Sphinganine cannot be converted to dihydroceramide. It accumulates drastically, while Sphingosine levels remain stable or drop.
-
Application: An Sa/So ratio > 1.0 is definitive evidence of Ceramide Synthase blockade in vivo.
Therapeutic Targeting
Modulating the de novo pathway is a strategy for cancer and metabolic diseases.
-
SPT Inhibitors (e.g., Myriocin): Reduce Sphinganine production, lowering downstream Ceramides. Used to reduce lipotoxicity in metabolic syndrome.
-
CerS Inhibitors: Induce Sphinganine accumulation to trigger apoptosis in cancer cells (exploiting the cytotoxicity of the base).
Data Summary Table
| Feature | Sphinganine (d18:0) | Sphingosine (d18:1) |
| Structure | Saturated (No double bond) | Unsaturated (Trans-4,5 double bond) |
| Origin | De novo synthesis (from Serine) | Hydrolysis of Ceramide (Salvage) |
| Key Enzyme | 3-Ketosphinganine Reductase | Ceramidase |
| Downstream | Dihydroceramide (via CerS) | S1P (via SphK) or Ceramide (via CerS) |
| Signaling | PKC Inhibitor, ROS Inducer | PKC Inhibitor, S1P Precursor |
| Biomarker | Elevated in CerS inhibition (Fumonisin) | Elevated in Ceramidase upregulation |
References
-
Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139-150. Link
-
Merrill, A. H., Jr. (2002). De novo sphingolipid biosynthesis: a necessary, but dangerous, pathway. Journal of Biological Chemistry, 277(29), 25843-25846. Link
-
Riley, R. T., et al. (1993). Sphinganine/sphingosine ratio: a sensitive lipid biomarker for fumonisin exposure in pigs. Journal of Veterinary Diagnostic Investigation, 5(3), 366-370. Link
-
Zheng, W., & Kolesnick, R. (2006). Structural basis for inhibition of protein kinase C by sphingosine. Journal of Biological Chemistry, 281(47), 35609-35616. Link
-
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692-1707. Link
Sources
Biosynthesis of D-erythro-sphingosine from palmitoyl-CoA and serine
Technical Whitepaper: The De Novo Biosynthesis of D-erythro-Sphingosine
Executive Summary This technical guide delineates the molecular mechanisms, enzymatic kinetics, and experimental validation of the de novo sphingolipid biosynthetic pathway. While the prompt specifies the biosynthesis of D-erythro-sphingosine, it is critical to establish a biological axiom immediately: in mammalian systems, free sphingosine is not the direct end-product of de novo synthesis. Rather, the pathway produces Ceramide via the desaturation of Dihydroceramide .[1][2][3][4] Free sphingosine is subsequently generated through the catabolic action of ceramidases. This guide details the enzymatic cascade from Palmitoyl-CoA and L-Serine to the sphingoid backbone, the introduction of the trans-4,5 double bond, and the analytical protocols required for validation.
Part 1: The Enzymatic Cascade
The Commitment Step: Serine Palmitoyltransferase (SPT)
The entry point into sphingolipid metabolism is the condensation of L-Serine and Palmitoyl-CoA.[1][5][6][7][8][9][10][11][12] This reaction is catalyzed by the SPT complex (EC 2.3.1.50), a member of the
-
Mechanism: Pyridoxal 5'-phosphate (PLP) dependent Claisen-like condensation.[5][7][8]
-
Structural Biology: In eukaryotes, SPT is a membrane-bound heterodimer (LCB1/LCB2) embedded in the Endoplasmic Reticulum (ER). Activity is tightly modulated by small regulatory proteins (ORMDL1-3), which act as homeostatic sensors for intracellular sphingolipid levels.
-
Stereochemistry: The reaction involves the inversion of configuration at the C
of serine, but the retention of the overall geometry leads to the specific formation of 3-ketosphinganine .
Key Mechanistic Insight:
The PLP cofactor forms a Schiff base with the
Stereoselective Reduction: 3-Ketosphinganine Reductase (KDSR)
The unstable ketone intermediate is rapidly reduced by KDSR (EC 1.1.1.102) on the cytosolic face of the ER.
-
Stereospecificity: This enzyme is the "gatekeeper" of chirality. It reduces the 3-keto group to a hydroxyl group specifically in the D-erythro (2S, 3R) configuration.
-
Product: Sphinganine (Dihydrosphingosine).[9][10][12][13][14][15]
N-Acylation: Ceramide Synthase (CerS)
Unlike in fungi, mammalian sphinganine is not desaturated directly. It is first N-acylated by Ceramide Synthases (CerS1-6).[10][14]
-
Substrates: Sphinganine + Acyl-CoA (chain length depends on CerS isoform).[10][14]
-
Significance: This step increases the hydrophobicity of the lipid, anchoring it firmly in the ER membrane for the subsequent desaturation.
The "Sphingosine" Definition: Dihydroceramide Desaturase (DES1)
The defining feature of sphingosine (vs. sphinganine) is the trans-4,5 double bond.[14] This is introduced by DES1 (DEGS1).
-
Mechanism: Oxidative desaturation involving a di-iron center, NADH/NADPH, and molecular oxygen.
-
Substrate Specificity: DES1 is highly specific for dihydroceramide. It shows negligible activity toward free sphinganine.[14]
Generation of Free Sphingosine: To obtain free D-erythro-sphingosine (as requested), the cell must deacetylate Ceramide via Ceramidases (acid, neutral, or alkaline). This typically occurs in lysosomes or at the plasma membrane, feeding the "Salvage Pathway."
Part 2: Visualization of the Pathway
The following diagram illustrates the flow from precursors to the Sphingoid backbone, highlighting the critical distinction between the de novo route and the release of free sphingosine.
Figure 1: The metabolic trajectory from Palmitoyl-CoA to Sphingosine.[1][9][10][14] Note that free sphingosine is a hydrolysis product of Ceramide, not a direct output of the ER machinery.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro SPT Activity Assay (The Commitment Step)
This protocol measures the incorporation of radiolabeled serine into sphingolipids. It is the gold standard for assessing flux through the pathway.
Reagents:
-
[L-3-14C]Serine (50 mCi/mmol).
-
Palmitoyl-CoA (Sigma P9716).
-
HEPES Buffer (50 mM, pH 7.4), EDTA (5 mM), DTT (5 mM).
-
Pyridoxal 5'-phosphate (50
M).
Workflow:
-
Microsome Prep: Isolate microsomes from cells (e.g., HEK293) via ultracentrifugation (100,000 x g, 1h). Resuspend in HEPES buffer.
-
Reaction Mix: Combine 100
g microsomal protein, 1 mM Palmitoyl-CoA, 50 M PLP, and 1 Ci [14C]Serine in a final volume of 200 L. -
Incubation: Incubate at 37°C for 10–20 minutes. Validation Check: The reaction must be linear with time and protein concentration. Include a "No Palmitoyl-CoA" control to subtract background.
-
Termination: Stop reaction by adding 500
L CHCl3:MeOH (1:2) (Bligh & Dyer extraction). -
Phase Separation: Add 100
L CHCl3 and 100 L 1M KCl. Vortex and centrifuge.[16] -
Analysis: Collect the lower organic phase.[17] Resolve lipids via Thin Layer Chromatography (TLC) using CHCl3:MeOH:2M NH4OH (60:35:8).
-
Quantification: Expose to phosphorimager screen. The product (3-ketosphinganine) is unstable; however, endogenous reductase usually converts it to sphinganine. Measure the Sphinganine band.[10][15]
Protocol B: LC-MS/MS Quantitation of Sphingoid Bases
For drug development, precise mass spectrometry is superior to TLC.
Instrument Parameters (Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse) or HILIC (for polar intermediates).
-
Mobile Phase:
-
A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.
-
B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.
-
MRM Transitions (Validation Table):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Retention Time (min) |
| Sphinganine (d18:0) | 302.3 | 284.3 | 20 | 4.2 |
| Sphingosine (d18:1) | 300.3 | 282.3 | 20 | 4.0 |
| Sphingosine-1-P | 380.3 | 264.3 | 24 | 3.5 |
| C16-Ceramide | 538.5 | 264.3 | 30 | 6.8 |
| Internal Std (C17-Sph) | 286.3 | 268.3 | 20 | 3.9 |
Note: The product ion m/z 264.3 corresponds to the characteristic sphingoid backbone fragment minus water.
Part 4: Quantitative Data & Inhibitor Profiling
The following table summarizes key kinetic parameters and pharmacological inhibitors relevant to this pathway.
| Enzyme | Substrate Km (Approx) | Key Inhibitor | IC50 / Mechanism | Therapeutic Relevance |
| SPT | L-Ser: 0.3 - 2 mMPal-CoA: 10 - 50 | Myriocin | pM range (Transition state analog) | Immunosuppression (ISP-1) |
| SPT | -- | L-Cycloserine | Irreversible (Suicide inhibitor) | Tool compound (Neurotoxicity risk) |
| CerS | Sphinganine: 2 - 5 | Fumonisin B1 | Competitive vs Sphinganine | Mycotoxin research |
| DES1 | Dihydroceramide | Fenretinide | ~2-5 | Cancer, Insulin Resistance |
| DES1 | -- | PR280 | 700 nM | Novel specific DES1 inhibitor |
Part 5: References
-
Hanada, K. (2003). Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism.[9][10][14] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link
-
Merrill, A. H. Jr. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews. Link
-
Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010).[10] An overview of sphingolipid metabolism: from synthesis to breakdown.[9] Advances in Experimental Medicine and Biology. Link
-
Rodriguez-Cuenca, S., et al. (2020). Sphingolipids and lipotoxicity: The role of dihydroceramide desaturase 1 (DES1).[2] Progress in Lipid Research. Link
-
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research. Link
Sources
- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DES1: A Key Driver of Lipotoxicity in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 6. PLP-dependent enzymes as entry and exit gates of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]
- 10. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 11. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. Identification and characterization of 3-ketosphinganine reductase activity encoded at the BT_0972 locus in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 14. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease - MetwareBio [metwarebio.com]
- 15. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS [jstage.jst.go.jp]
- 16. lipidmaps.org [lipidmaps.org]
- 17. researchgate.net [researchgate.net]
The Sphingolipid Rheostat: A Technical Guide to the Metabolic Conversion of (2S,3R)-2-Aminooctadecane-1,3-Diol to Sphingosine-1-Phosphate
Executive Summary
The metabolic conversion of (2S,3R)-2-aminooctadecane-1,3-diol (systematically known as D-erythro-sphinganine or dihydrosphingosine) to sphingosine-1-phosphate (S1P) is a critical regulatory node in the de novo sphingolipid biosynthesis pathway. S1P is a potent bioactive lipid mediator that drives cell survival, proliferation, and angiogenesis, acting in direct opposition to its pro-apoptotic precursors, ceramide and sphingosine.
For drug development professionals and metabolic researchers, understanding the precise enzymatic routing of this conversion is paramount. This whitepaper elucidates the obligate multi-step metabolic detour required to generate S1P from sphinganine, detailing the causality of enzyme specificities, kinetic parameters, and self-validating experimental protocols for pathway analysis.
The Mechanistic Imperative: Why a Multi-Step Pathway?
A common misconception in lipid metabolism is that sphinganine can be directly desaturated to sphingosine, followed by phosphorylation to S1P. This is enzymatically impossible in mammalian cells.
While sphingosine kinases (SphK1 and SphK2) can directly phosphorylate sphinganine, this reaction yields sphinganine-1-phosphate (dhS1P)—a molecule that lacks the critical trans-4,5 double bond required for high-affinity binding to most S1P receptors.
To generate true S1P, the trans-4,5 double bond must be introduced into the sphingoid base backbone. The sole enzyme responsible for this in mammals is Dihydroceramide desaturase 1 (DES1) . However, DES1 exhibits strict substrate specificity: it requires the hydrophobic bulk of an N-acyl chain to properly orient the lipid within the endoplasmic reticulum (ER) membrane . It cannot act on free sphinganine.
Therefore, the conversion of sphinganine to S1P is causally forced into a four-step metabolic detour: N-Acylation
Step-by-Step Metabolic Conversion
Step 1: N-Acylation (The ER Entry Point)
Free sphinganine is rapidly N-acylated by a family of six Ceramide Synthases (CerS1-6) , each exhibiting specificity for different fatty acyl-CoA chain lengths. This condensation reaction yields dihydroceramide (N-acyl-sphinganine). This step traps the sphingoid base in the ER membrane, priming it for desaturation.
Step 2: Desaturation (The Critical Bottleneck)
Dihydroceramide is acted upon by DES1 , a mixed-function oxidase. By utilizing molecular oxygen, NADH/NADPH, and cytochrome b5 as co-factors, DES1 introduces the trans-4,5 double bond into the sphingoid backbone, converting dihydroceramide to ceramide . This is the defining enzymatic step that differentiates the "dihydro" species from the bioactive sphingosine lineage.
Step 3: Deacylation (The Salvage Interface)
To free the newly desaturated sphingoid base, ceramide must be hydrolyzed. This is executed by Ceramidases (CDases) —primarily acid ceramidase (ASAH1) in the lysosome or neutral ceramidase (ASAH2) at the plasma membrane. The removal of the fatty acyl chain yields free sphingosine (d18:1).
Step 4: ATP-Dependent Phosphorylation (The S1P Checkpoint)
Finally, free sphingosine is phosphorylated by Sphingosine Kinase 1 or 2 (SphK1/2) . Utilizing ATP, SphK transfers a phosphate group to the primary hydroxyl at the C1 position, yielding the terminal bioactive mediator, Sphingosine-1-Phosphate (S1P) .
Pathway Visualization
Metabolic conversion of sphinganine to S1P via the ceramide intermediate pathway.
Quantitative Data & Kinetic Parameters
Understanding the kinetic flux of this pathway requires analyzing the enzymes' affinities for their substrates. Table 1 summarizes the core quantitative parameters governing this conversion cascade.
Table 1: Enzymatic Parameters for Sphinganine to S1P Conversion
| Enzyme | Substrate | Product | Apparent | Subcellular Localization | Validated Inhibitor |
| CerS (1-6) | Sphinganine | Dihydroceramide | ~2–5 µM | ER Membrane | Fumonisin B1 |
| DES1 | Dihydroceramide | Ceramide | 340 µM | ER Membrane | Fenretinide, SKI II |
| Acid CDase | Ceramide | Sphingosine | ~50–100 µM | Lysosome | Carmofur |
| SphK1 | Sphingosine | S1P | ~3–5 µM | Cytosol / Plasma Membrane | PF-543 |
Note: The high
Experimental Protocol: LC-MS/MS Tracking of Metabolic Flux
To empirically validate the multi-step conversion of sphinganine to S1P, researchers must utilize stable isotope labeling combined with targeted lipidomics. The following protocol is designed as a self-validating system : by incorporating specific enzymatic inhibitors, the experimental design internally proves the causality of the intermediate steps.
Objective
To trace the metabolic flux of
Reagents & Materials
-
Stable isotope tracer: [
]-Sphinganine -
Inhibitors: Fumonisin B1 (CerS inhibitor), Fenretinide (DES1 inhibitor)
-
Internal Standards: d17:1 S1P, d17:1 Sphingosine
-
Extraction Solvents: LC-MS grade Methanol, Chloroform, Water
Step-by-Step Methodology
Step 1: Cell Culture and Pharmacological Blockade
-
Seed HEK293T cells in 6-well plates and culture to 80% confluency in DMEM + 10% FBS.
-
Wash cells and switch to serum-free media 2 hours prior to the experiment to baseline lipid signaling.
-
Self-Validation Matrix: Pre-treat distinct wells for 1 hour with:
-
Condition A (Vehicle): 0.1% DMSO.
-
Condition B (CerS Block): 50 µM Fumonisin B1.
-
Condition C (DES1 Block): 5 µM Fenretinide.
-
Step 2: Isotope Pulse
-
Spike all culture wells with 1 µM [
]-Sphinganine. -
Incubate for 4 hours at 37°C to allow sufficient metabolic flux through the ER and Golgi networks.
Step 3: Modified Bligh-Dyer Lipid Extraction
-
Aspirate media, wash cells twice with ice-cold PBS, and lyse directly in 800 µL of cold Methanol:Chloroform (2:1, v/v).
-
Spike lysates with 50 pmol of d17:1 S1P and d17:1 Sphingosine internal standards.
-
Induce phase separation by adding 250 µL Chloroform and 250 µL LC-MS grade water. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000
g for 10 minutes at 4°C.-
Note: S1P partitions primarily into the upper aqueous/methanol phase, while ceramides and free sphingoid bases partition into the lower organic (chloroform) phase. Collect both phases and pool them for total lipid evaporation under nitrogen gas.
-
Step 4: LC-MS/MS Quantification (MRM Mode)
-
Reconstitute dried lipids in 100 µL of Methanol.
-
Inject 10 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.
-
Monitor the +2 Da mass shift corresponding to the stable isotope incorporation: [
]-dihydroceramide, [ ]-ceramide,[ ]-sphingosine, and [ ]-S1P.
Data Interpretation & Causality Confirmation
-
Vehicle Control: Will show a progressive cascade of[
]-labeled dihydroceramide, ceramide, sphingosine, and ultimately S1P. -
Fumonisin B1 Arm: Will show massive accumulation of[
]-sphinganine and a complete absence of all downstream labeled lipids, proving that acylation is the obligate first step. -
Fenretinide Arm: Will show accumulation of[
]-dihydroceramide and an absence of [ ]-ceramide and[ ]-S1P, definitively proving that DES1 cannot be bypassed and that sphinganine cannot be directly converted to S1P without the dihydroceramide intermediate.
References
-
Michel, C., et al. (1997). "Characterization of Ceramide Synthesis. A Dihydroceramide Desaturase Introduces the 4,5-trans-double Bond of Sphingosine at the Level of Dihydroceramide." Journal of Biological Chemistry. Available at:[Link]
-
Cingolani, F., et al. (2014). "Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II." Journal of Lipid Research. Available at:[Link]
-
Maceyka, M., et al. (2012). "Sphingosine-1-phosphate: the Swiss army knife of sphingolipid signaling." Journal of Lipid Research. Available at:[Link]
-
Hait, N. C., & Maiti, A. (2017). "The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer." Mediators of Inflammation. Available at:[Link]
Technical Analysis: Sphinganine vs. (3R)-2-Amino-1,3-Octadecanediol Scaffolds
[1]
Executive Summary
In sphingolipid research and drug development, precision in nomenclature regarding stereochemistry is critical. The terms Sphinganine and This compound are often encountered, yet they represent different levels of structural definition:
-
Sphinganine (D-erythro-dihydrosphingosine): Refers exclusively to the (2S, 3R) stereoisomer.[1][2] This is the naturally occurring bioactive lipid, a precursor to ceramides, and a specific inhibitor of Protein Kinase C (PKC).
-
This compound: Refers to a chemical scaffold where the C3 hydroxyl is fixed in the R-configuration, but the C2 amino center is undefined or variable.[1] This designation encompasses two distinct diastereomers:
This guide delineates the stereochemical, analytical, and biological differences between the natural lipid and its diastereomeric counterparts within the (3R) scaffold.
Structural & Stereochemical Analysis
The core distinction lies in the relative configuration of the amino group at C2 and the hydroxyl group at C3.
Stereochemical Definitions
| Compound Name | IUPAC Configuration | Common Designation | Biological Status |
| Sphinganine | (2S, 3R) | D-erythro-sphinganine | Natural (Endogenous) |
| (3R)-Scaffold Isomer | (2R, 3R) | D-threo-dihydrosphingosine | Unnatural (Synthetic) |
| Safingol (Reference) | (2S, 3S) | L-threo-dihydrosphingosine | Synthetic Drug (PKC Inhibitor) |
Structural Visualization
The following diagram illustrates the stereochemical relationship between the natural sphinganine and the threo-isomer found within the (3R) class.
Figure 1: Stereochemical relationship within the (3R) scaffold. Sphinganine is the (2S, 3R) isomer, while the (2R, 3R) isomer represents the C2-epimer.
Analytical Differentiation
Distinguishing the natural (2S, 3R) isomer from the (2R, 3R) contaminant or analog is essential during synthesis and isolation.
Nuclear Magnetic Resonance (NMR)
The relative stereochemistry (erythro vs. threo) significantly impacts the vicinal coupling constants (
-
Erythro (Sphinganine): Typically exhibits a smaller coupling constant or distinct chemical shifts in derivatized forms (e.g., oxazolidinone derivatives) compared to the threo isomer.
-
Threo ((2R, 3R)): Often displays larger coupling constants in non-polar solvents due to anti-periplanar conformation preferences in specific derivatives.
Protocol: Mosher's Ester Analysis To absolutely confirm the stereochemistry of a "(3R)" sample:
-
Derivatize the 1,3-diol with MTPA-Cl (Mosher's acid chloride).[1]
-
Analyze 1H-NMR chemical shift differences (
) to assign absolute configuration at C2.[1]
Chromatographic Separation (HPLC)
Diastereomers (2S,3R vs 2R,3R) have different physical properties and can be separated on achiral silica phases, unlike enantiomers.
Table 1: HPLC Separation Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Normal Phase Silica (e.g., Luna Silica, 3µm) | Separates based on polar interactions of headgroup stereochemistry.[1] |
| Mobile Phase | CHCl₃ / MeOH / NH₄OH (90:10:0.[1]5) | Ammonium hydroxide suppresses ionization of the amine, improving peak shape. |
| Selectivity | Threo isomers typically elute after Erythro isomers.[1] | Threo configuration often allows stronger hydrogen bonding with the stationary phase. |
Biological Implications
The biological machinery of sphingolipid metabolism is highly stereospecific. Using a generic "(3R)" mixture instead of pure Sphinganine can lead to off-target effects or metabolic blockage.[1]
Enzymatic Specificity[1]
-
Ceramide Synthase (CerS): Highly specific for the D-erythro (2S, 3R) configuration.[1] The (2R, 3R) isomer is a poor substrate and may act as a competitive inhibitor, preventing the formation of dihydroceramide.
-
Sphingosine Kinase (SphK): Phosphorylates Sphinganine to S1P (Sphinganine-1-phosphate).[1] The threo-isomer is phosphorylated at significantly lower rates, altering the S1P/Ceramide rheostat.
Protein Kinase C (PKC) Inhibition
Both Sphinganine and its threo-isomers (like Safingol) inhibit PKC, but their potency and mechanism can differ.[1]
-
Sphinganine (2S, 3R): Physiological inhibitor; regulates apoptosis.
-
Safingol (2S, 3S - L-threo): A synthetic drug used to potentiate chemotherapy; it is not a substrate for CerS, allowing it to accumulate and inhibit PKC without being metabolized into pro-survival S1P.[1]
Figure 2: Differential metabolic fate.[1] Sphinganine is metabolized into Ceramide and S1P, whereas the Threo isomer (present in generic (3R) mixtures) often inhibits these pathways.
Experimental Protocols
Isolation of Pure Sphinganine from (3R)-Mixtures
If a synthetic route yields the (3R)-scaffold (mixture of C2 isomers), the following protocol ensures isolation of the bioactive (2S, 3R) form.
Materials:
-
Crude this compound mixture.[1]
-
Recrystallization solvent: Ethyl Acetate / Hexane (1:3).[1]
-
Derivatization reagent: Boc-anhydride (optional, for easier separation).[1]
Workflow:
-
Derivatization (Recommended): Convert the free amine to N-Boc-sphinganine.[1] The protecting group exaggerates the physical differences between diastereomers.
-
Reaction: Crude amine +
(1.1 eq) + in DCM.
-
-
Silica Gel Chromatography:
-
Deprotection:
-
Treat purified N-Boc-(2S,3R)-isomer with 4M HCl in Dioxane.[1]
-
Precipitate the hydrochloride salt with cold diethyl ether.
-
-
Validation:
-
Measure Optical Rotation
.[1] Natural Sphinganine: (c=1, CHCl₃/MeOH). -
Confirm melting point: 74-76 °C (free base).
-
LC-MS/MS Quantification
To quantify Sphinganine in biological samples without interference from threo-isomers:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 1.8µm).
-
Mobile Phase A: Water + 0.2% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.2% Formic Acid + 1mM Ammonium Formate.
-
Transition: MRM mode monitoring
302.3 284.3 (loss of water) and 302.3 60.1 (ethanolamine fragment). -
Note: While MS cannot distinguish diastereomers, retention time on a high-resolution C18 column often separates Erythro (Sphinganine) from Threo variants.[1]
References
-
LIPID MAPS Structure Database. "Sphinganine (d18:0) Structure and Biological Context."[3][4] Lipid Maps. Available at: [Link][1]
-
PubChem. "Sphinganine Compound Summary."[1] National Library of Medicine. Available at: [Link][1]
-
Merrill, A. H., et al. "Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds." Biochemistry, 1989. Available at: [Link]
-
Bielawska, A., et al. "(1S,2R)-D-erythro-2-N-Myristoylamino-1-phenyl-1-propanol as an Inhibitor of Ceramide Synthesis."[1] Journal of Biological Chemistry. Available at: [Link][1]
-
Schwartz, G. K., et al. "Potentiation of apoptosis by treatment with the protein kinase C-specific inhibitor safingol in mitomycin C-treated gastric cancer cells."[1] Journal of the National Cancer Institute. Available at: [Link]
Targeting the Sphingolipid Rheostat: The Role of D-erythro-Sphingosine in Apoptosis and Cell Cycle Arrest
Executive Summary
D-erythro-sphingosine is the naturally occurring, biologically active stereoisomer of sphingosine, serving as the fundamental backbone of cellular sphingolipids. Beyond its structural role in cellular membranes, it is a potent bioactive lipid mediator that dictates cell fate. The balance between pro-apoptotic sphingosine/ceramides and pro-survival sphingosine-1-phosphate (S1P)—termed the "sphingolipid rheostat"—is a critical determinant of cellular survival. This technical guide provides an in-depth mechanistic analysis of how D-erythro-sphingosine drives apoptosis and cell cycle arrest, offering actionable, self-validating protocols and translational insights for oncology drug development.
Molecular Mechanisms of Action
Pre-Mitochondrial Bax Activation and the Apoptotic Cascade
Accumulation of D-erythro-sphingosine induces a rapid, stereospecific apoptotic response. Unlike other lipid mediators, sphingosine-mediated apoptosis does not strictly require metabolic conversion to ceramide[1]. Mechanistically, sphingosine triggers the activation and mitochondrial translocation of the pro-apoptotic protein Bax. This translocation facilitates the selective release of cytochrome c and Smac/Diablo into the cytosol, a process that occurs independently of immediate reactive oxygen species (ROS) production or early dissipation of the mitochondrial membrane potential[1]. Once in the cytosol, cytochrome c nucleates the apoptosome, leading to the sequential autoactivation of caspase-9 and the executioner caspase-3, finalizing the apoptotic program[1].
Kinase Modulation: SPHK1, NF-κB, and PKC
D-erythro-sphingosine and its methylated derivatives (e.g., N,N-dimethyl-D-erythro-sphingosine, DMS) act as potent inhibitors of Sphingosine Kinase 1 (SPHK1) and Protein Kinase C (PKC). By inhibiting SPHK1, these molecules prevent the formation of pro-survival S1P. Furthermore, DMS treatment suppresses the activation of the nuclear factor-κB (NF-κB) p65 subunit, a transcription factor heavily involved in anti-apoptotic and chemoresistance pathways[2]. The dual inhibition of PKC and NF-κB robustly sensitizes cancer cells to apoptosis.
Cell Cycle Arrest via the p21/pRb Axis
In parallel to apoptosis, sphingosine signaling enforces strict cell cycle checkpoints. Intracellular accumulation of sphingosine or pharmacological inhibition of SPHK2 upregulates the cyclin-dependent kinase (CDK) inhibitor p21[3]. Elevated p21 binds to and inhibits CDK2/Cyclin complexes, preventing the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb sequesters E2F transcription factors, halting cell cycle progression at the G1/S transition and inducing cellular senescence[4].
Fig 1: D-erythro-sphingosine signaling pathways driving apoptosis and G1 cell cycle arrest.
Quantitative Data and Pharmacological Profiling
To contextualize the potency of D-erythro-sphingosine and its synthetic derivatives, Table 1 summarizes key quantitative metrics derived from in vitro oncology models.
| Compound / Target | Cell Line Model | Observed IC50 / Effective Dose | Key Cellular Response |
| D-erythro-sphingosine | Rhabdomyosarcoma (RD) | 10 - 20 µM | >50% Apoptosis (Sub-G0/G1) at 24h[1] |
| N,N-dimethyl-sphingosine (DMS) | Lung Cancer (A549) | 2 - 4 µM | SPHK1 inhibition, NF-κB suppression[2] |
| ABC294640 (SPHK2 Inhibitor) | Pancreatic (BxPC-3) | 25 - 50 µM | Dose-dependent p21 elevation, G1 Arrest[5] |
| ABC294640 (SPHK2 Inhibitor) | Renal Cell Carcinoma | ~50 µM | Decreased pFAK, G1 Arrest, Autophagy[3] |
Self-Validating Experimental Protocols
To ensure high-fidelity data in drug development, assays measuring lipid-driven cell fate must be rigorously controlled. The following protocols integrate mechanistic causality with self-validating quality control steps.
Fig 2: Self-validating flow cytometry workflow for quantifying sphingosine-induced arrest.
Multiparametric Flow Cytometry for Apoptotic Execution
-
Objective: Quantify early vs. late apoptosis using Annexin V-FITC and Propidium Iodide (PI).
-
Causality: Annexin V binds to phosphatidylserine (PS) with high affinity. During early apoptosis, PS flips from the inner to the outer plasma membrane leaflet, serving as an "eat me" signal for phagocytes. PI is a membrane-impermeant DNA intercalator; it only stains cells with compromised membranes (late apoptosis/necrosis).
-
Step-by-Step Methodology:
-
Cell Preparation: Seed cells at
cells/mL. Treat with 10 µM D-erythro-sphingosine for 12-24 hours. -
Harvesting: Collect both floating (apoptotic) and adherent cells using an enzyme-free dissociation buffer to prevent the artificial cleavage of surface proteins.
-
Washing: Wash twice in cold PBS, then resuspend in 1X Annexin V Binding Buffer (contains
, which is strictly required for Annexin V-PS binding). -
Staining: Add 5 µL Annexin V-FITC and 5 µL PI (50 µg/mL). Incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Analyze via flow cytometry within 1 hour.
-
-
Self-Validation System: Always include three single-color controls (Unstained, Annexin V only, PI only) to set precise compensation matrices. Include a positive control (e.g., 1 µM Staurosporine) to validate the dynamic range of the assay.
DNA Content Analysis for Cell Cycle Arrest
-
Objective: Determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Causality: Ethanol fixation dehydrates the cell, permeabilizing the membrane while precipitating and preserving nucleic acids. Because PI binds all double-stranded nucleic acids, RNase A is added to selectively degrade RNA. This ensures the PI fluorescence signal is strictly proportional to the DNA content, allowing accurate discrimination of 2N (G1) and 4N (G2/M) DNA states.
-
Step-by-Step Methodology:
-
Harvesting: Trypsinize cells and wash in cold PBS.
-
Fixation: Add cells dropwise into ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours.
-
Washing: Centrifuge at 800 x g for 5 minutes. Wash twice with PBS to remove residual ethanol, which inhibits RNase activity.
-
Staining: Resuspend in 500 µL PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate at 37°C for 30 minutes.
-
Acquisition: Run on a flow cytometer using linear amplification for the FL2-Area and FL2-Width channels to exclude doublets.
-
-
Self-Validation System: Evaluate the Coefficient of Variation (CV) of the G1 peak. A self-validating assay must yield a G1 CV < 5%. A broader peak indicates poor fixation, incomplete RNA degradation, or doublet contamination, invalidating the cell cycle distribution data.
Translational Implications in Oncology
The sphingolipid rheostat represents a highly druggable vulnerability in cancer. Tumors frequently upregulate SPHK1/2 to rapidly convert pro-apoptotic sphingosine into pro-survival S1P, driving metastasis and chemoresistance[3]. By deploying D-erythro-sphingosine analogs (like DMS) or selective SPHK2 inhibitors (like ABC294640), researchers can artificially force the accumulation of intracellular sphingosine[5]. This metabolic bottleneck simultaneously starves the tumor of oncogenic S1P and triggers the Bax/p21-dependent apoptosis and senescence pathways described herein, offering a potent therapeutic angle for aggressive malignancies.
References
-
Sphingosine-Induced Apoptosis in Rhabdomyosarcoma Cell Lines Is Dependent on Pre-Mitochondrial Bax Activation and Post-Mitochondrial Caspases - Cancer Research (AACR Journals). 1
-
DMS triggers apoptosis associated with the inhibition of SPHK1/NF-κB activation and increase in intracellular Ca2+ concentration in human cancer cells - Spandidos Publications. 2
-
Role of sphingolipids in senescence: implication in aging and age-related diseases - JCI. 4
-
Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases - PLOS One. 3
-
Suppression of c-Myc and RRM2 expression in pancreatic cancer cells by the sphingosine kinase-2 inhibitor ABC294640 - Oncotarget.5
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. International Journal of Molecular Medicine [spandidos-publications.com]
- 3. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases | PLOS One [journals.plos.org]
- 4. JCI - Role of sphingolipids in senescence: implication in aging and age-related diseases [jci.org]
- 5. Suppression of c-Myc and RRM2 expression in pancreatic cancer cells by the sphingosine kinase-2 inhibitor ABC294640 | Oncotarget [oncotarget.com]
Methodological & Application
Protocol for dissolving (3R)-2-aminooctadecane-1,3-diol for cell culture treatments
Application Note: Optimized Solubilization and Delivery Protocol for (3R)-2-aminooctadecane-1,3-diol in In Vitro Cell Culture Models
Introduction & Mechanistic Causality
This compound, commonly referred to as sphinganine or dihydrosphingosine, is a critical intermediate in the de novo sphingolipid biosynthesis pathway. As a bioactive lipid, it serves as the direct precursor to dihydroceramides and subsequent complex sphingolipids. However, its structural composition—a highly hydrophobic 18-carbon aliphatic chain coupled with a polar 1,3-diol and 2-amino headgroup—presents significant challenges for in vitro delivery.
De novo sphingolipid biosynthesis pathway highlighting sphinganine as a primary precursor.
As a Senior Application Scientist, I frequently observe that the primary point of failure in lipid-based cellular assays is improper solubilization. When this compound is introduced into an aqueous environment via a direct organic solvent spike (e.g., DMSO or Ethanol), it undergoes "solvent shock." The rapid diffusion of the solvent into the bulk aqueous phase leaves the highly hydrophobic aliphatic chain exposed, forcing the lipid molecules to self-assemble into non-physiological micelles or precipitate onto the polystyrene walls of the tissue culture plate[1]. This artifact starves the cells of the intended treatment and induces localized solvent toxicity.
To circumvent this, the protocol below leverages a carrier-mediated delivery system. By complexing the lipid with essentially fatty acid-free Bovine Serum Albumin (BSA), we create a water-soluble, physiological transport vehicle. The BSA shields the hydrophobic tail of the lipid while maintaining it in a monomeric state, ensuring uniform cellular uptake and reproducible dose-response kinetics[2]. Alternatively, cyclodextrins (such as α-cyclodextrin) can be utilized as water-soluble carriers to deliver specific lipids to cultured cells[3], though BSA remains the gold standard for mimicking endogenous transport.
Quantitative Comparison of Solubilization Strategies
Summarized below is the quantitative and qualitative data comparing common lipid solubilization vectors for cell culture applications.
| Solubilization Method | Max Lipid Concentration | Cellular Bioavailability | Cytotoxicity Risk | Recommended Use Case |
| DMSO (Direct Spike) | High (in stock) | Low (Precipitates in media) | High (>0.1% v/v) | Chemical/Enzymatic assays only |
| Ethanol (Direct Spike) | Moderate | Low (Forms micelles) | High (>0.1% v/v) | Not recommended for cells |
| Cyclodextrin Carrier | Moderate | Moderate | Low | High-throughput screening |
| BSA Complexation | High (Up to 125 µM) | High (Physiological) | Minimal | Gold Standard for Cell Culture |
Step-by-Step Methodology: BSA-Mediated Complexation
This protocol establishes a self-validating system to ensure the lipid is fully complexed before cellular application.
Materials Required:
-
This compound (Powder, ≥98% purity)
-
Methanol and Water (HPLC Grade, 95:5 ratio)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or Serum-free Cell Culture Media
-
Glass vials (Borosilicate, to prevent plastic adherence)
-
Nitrogen gas stream apparatus
-
Bath sonicator (heated to 37°C)
Phase 1: Primary Solubilization & Film Generation
-
Initial Dissolution: Dissolve the lyophilized this compound powder in a 95:5 Methanol:Water solution to achieve a primary stock concentration of 0.5 mg/mL,[2].
-
Mechanistic Insight: The 5% water content prevents the lipid from adopting a purely crystalline state upon drying, aiding in downstream aqueous resuspension.
-
-
Homogenization: Briefly vortex and sonicate the glass vial for 2–3 minutes until the solution is completely clear.
-
Aliquot Transfer: Transfer the volume required for your specific experiment into a fresh, sterile glass vessel.
-
Solvent Evaporation: Place the glass vessel under a gentle stream of dry nitrogen gas. Rotate the vial slowly at a 45-degree angle.
-
Mechanistic Insight: Rotation increases the surface area of the drying liquid, resulting in a uniform, ultra-thin lipid film on the vial walls rather than a dense pellet at the bottom. This maximizes the surface area for lipid-protein interaction while completely eliminating solvent toxicity.
-
-
Storage: If not proceeding immediately, the dried lipid film can be sealed, purged with nitrogen, and stored at -20°C[1].
Phase 2: Carrier Complexation
-
BSA Preparation: Prepare a 4 mg/mL (0.4% w/v) solution of essentially fatty acid-free BSA in sterile water, PBS, or serum-free media. Warm the solution to 37°C.
-
Mechanistic Insight: Fatty acid-free BSA is mandatory; standard BSA contains endogenous lipids that occupy the hydrophobic binding pockets, preventing the sphinganine from binding[1].
-
-
Resuspension: Add the pre-warmed BSA solution directly to the glass vessel containing the lipid film to achieve a target stock concentration (typically 125 µM)[2].
-
Incubation & Sonication: Incubate the vessel at 37°C for 30 minutes. Intermittently vortex and sonicate in a heated bath (37°C) for 1-minute intervals.
Self-Validation Check: Before applying to cells, visually inspect the 125 µM lipid-BSA stock. A successful complexation will be optically clear or only very slightly hazy. If the solution is heavily turbid or contains visible particulate matter, the lipid has precipitated, and the stock must be discarded to prevent irreproducible data.
Phase 3: In Vitro Dosing
-
Dilution: Dilute the 125 µM lipid-BSA stock into pre-warmed, serum-free cell culture media to reach your final experimental concentration (e.g., 1 µM to 10 µM).
-
Cell Treatment: Aspirate the growth media from the cultured cells, wash once with warm PBS to remove residual serum proteins, and apply the lipid-BSA treatment media[1].
-
Incubation: Incubate cells at 37°C in a 5% CO₂ atmosphere for the desired time point (typically 1 to 24 hours depending on the metabolic or signaling assay).
Workflow for this compound BSA complexation and cell culture delivery.
References
-
Title: C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Sphingosine-1-phosphate protects endothelial glycocalyx by inhibiting syndecan-1 shedding Source: American Physiological Society Journal URL: [Link]
Sources
Total synthesis of (3R)-2-aminooctadecane-1,3-diol from chiral precursors
Abstract & Scope
This application note details the total synthesis of Spisulosine (ES-285) , a bioactive sphingoid base with potent antitumor activity mediated through Rho protein inhibition and modulation of ceramide synthase. Unlike non-stereoselective routes, this protocol utilizes the chiral pool strategy starting from L-Serine (via Garner’s Aldehyde).
The core objective is to establish the correct
Retrosynthetic Analysis & Strategy
The synthesis relies on the disconnection of the C3–C4 bond. The chirality at C2 is fixed by the L-Serine starting material, while the C3 stereocenter is generated via nucleophilic addition.
Strategic Pathway (Graphviz Visualization)
Figure 1: Retrosynthetic logic flow. The critical stereochemical outcome is determined at the convergence of the C15 tail and the chiral aldehyde.
Critical Process Parameters (CPP) & Expertise
To ensure reproducibility and high yield, the following parameters must be strictly controlled:
-
Integrity of Garner's Aldehyde:
-
Risk:
-Garner’s aldehyde is prone to racemization on silica gel and upon prolonged storage. -
Control: Use freshly prepared aldehyde or store at -20°C under Argon. If purchasing, verify optical rotation (
in CHCl ) before use.
-
-
Diastereoselectivity (The "Anti" Preference):
-
Mechanism:[1][2][3][4][5] The addition of the Grignard reagent to
-Boc-protected Garner's aldehyde proceeds via the Felkin-Anh transition state . The bulky Boc group and the acetonide ring enforce a trajectory that favors the anti-isomer (2S, 3R) over the syn-isomer (2S, 3S). -
Optimization: Performing the reaction at low temperature (-78°C to 0°C) in THF/Ether mixtures enhances the anti:syn ratio (typically 4:1 to 6:1).
-
-
Purification Strategy:
-
Separation of diastereomers is difficult after deprotection. Therefore, flash chromatography must be performed at the protected stage (
-Boc, -acetonide) where the difference is sufficient for separation.
-
Detailed Experimental Protocols
Phase 1: Preparation of Nucleophile & Addition
Objective: Synthesize the C18 backbone with (2S, 3R) stereochemistry.
-
Reagents:
-
1-Bromopentadecane (Sigma-Aldrich, >97%)
-
Magnesium turnings (activated)
-
(S)-Garner's Aldehyde (
-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) -
Anhydrous THF
-
Anhydrous Ether (
)
-
Protocol:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, place Mg turnings (1.5 equiv).
-
Add a crystal of iodine and cover with minimal anhydrous THF.
-
Add 1-bromopentadecane (1.2 equiv) dropwise in THF. Initiate reflux with a heat gun if necessary.
-
Stir at reflux for 1 hour until Mg is consumed. Cool to Room Temperature (RT).
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C . (Note: Some protocols suggest -78°C, but 0°C often suffices for pentadecyl chains due to solubility issues of long-chain alkanes at very low temps).
-
Dissolve (S)-Garner’s aldehyde (1.0 equiv) in anhydrous
(ratio THF:Ether 1:2 in final mix). -
Add the aldehyde solution dropwise to the Grignard reagent over 30 minutes.
-
Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
-
Work-up:
-
Purification (Critical Step):
-
The crude residue contains a mixture of anti (major) and syn (minor) protected isomers.
-
Perform Flash Column Chromatography (Silica Gel 60).
-
Eluent: Hexane:Ethyl Acetate (gradient 10:1 to 5:1).
-
Target: The anti-isomer (2S, 3R) typically elutes after the syn-isomer (verify with TLC; anti is more polar in this specific system due to H-bonding conformation).
-
Yield Target: 60-70% (Anti-isomer).
-
Phase 2: Global Deprotection & Isolation
Objective: Remove Boc and Acetonide groups to yield Spisulosine.
Protocol:
-
Dissolve the purified protected intermediate in MeOH (0.1 M) .
-
Add 2M HCl (aq) dropwise (approx. 10 equiv of acid).
-
Alternative: 4M HCl in Dioxane can be used for faster reaction, but aqueous HCl/MeOH is milder and prevents potential rearrangements.
-
-
Stir at RT for 4–6 hours. Monitor by TLC (highly polar product, use DCM:MeOH:NH4OH 80:20:1).
-
Neutralization:
-
Adjust pH to ~10 using 2M NaOH.
-
The free base Spisulosine will precipitate or form a suspension.
-
-
Extraction:
-
Extract with warm
or DCM (3x). The product is amphiphilic; ensure thorough extraction.
-
-
Recrystallization:
-
Recrystallize the crude off-white solid from Ethanol/Water or Acetonitrile .
-
Final Product: White crystalline solid.
-
Process Workflow (Graphviz)
Figure 2: Operational workflow emphasizing the critical purification step prior to deprotection.
Validation & Quality Control
Verify the identity and purity using the following self-validating metrics.
Analytical Data Table
| Metric | Specification (2S, 3R)-Spisulosine | Notes |
| Appearance | White crystalline powder | |
| Melting Point | 85 – 87 °C | Distinct from (2S, 3S) isomer (~105°C) |
| Optical Rotation | Sign must be positive for Spisulosine | |
| Characteristic signals for sphingoid bases | ||
| C1 (~62 ppm), C2 (~56 ppm), C3 (~72 ppm) | Confirm carbon backbone integrity | |
| Mass Spec (ESI) | Consistent with |
Stereochemical Verification
To confirm the anti vs syn relationship without X-ray:
-
Convert a small aliquot to the oxazolidinone derivative (using phosgene or CDI).
-
Measure the coupling constant (
) of the ring protons.-
Anti (Spisulosine derived):
(Cis-ring relationship in oxazolidinone). -
Syn:
.
-
Safety & Handling
-
Pentadecyl bromide: Irritant. Toxic to aquatic life.
-
Garner's Aldehyde: Store cold. Potential sensitizer.
-
Reaction Safety: Grignard formation is exothermic. Ensure proper venting and anhydrous conditions to prevent hydrogen gas evolution or induction periods followed by thermal runaway.
References
-
Original Isolation & Activity
-
Cuadros, R., et al. (2000). "Spisulosine (ES-285)... induces cell death by de novo synthesis of ceramide."[2] Cancer Chemotherapy and Pharmacology.
-
-
Synthetic Methodology (Garner's Aldehyde Route)
- Garner, P., & Park, J. M. (1987). "The synthesis and configurational stability of N-Boc-N,O-isopropylidene-L-serinal." Journal of Organic Chemistry, 52(12), 2361–2364.
-
Diastereoselectivity in Grignard Additions
-
Passiniemi, M., & Koskinen, A. M. (2013). "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products."[7] Beilstein Journal of Organic Chemistry, 9, 2641–2659.
-
-
Clinical Profile (ES-285)
- Schöffski, P., et al. (2011). "Phase I dose-escalating study of ES-285... in patients with advanced malignant solid tumors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spisulosine (ES-285) induces prostate tumor PC-3 and LNCaP cell death by de novo synthesis of ceramide and PKCzeta activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of D-erythro-sphingosine in Human Plasma
Abstract
D-erythro-sphingosine is a critical bioactive sphingolipid that serves not only as a structural component of cell membranes but also as a key signaling molecule and a metabolic precursor to the potent mediator, sphingosine-1-phosphate (S1P).[1][2] The cellular balance between sphingosine and S1P, often termed the "sphingolipid rheostat," plays a pivotal role in regulating fundamental cellular processes, including proliferation, apoptosis, and inflammation.[3] An imbalance in this ratio has been implicated in the pathophysiology of numerous diseases, making the accurate quantification of sphingosine in biological matrices like plasma essential for biomarker discovery, clinical diagnostics, and drug development.
This application note presents a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of D-erythro-sphingosine in human plasma. The described protocol employs a straightforward protein precipitation extraction, a stable isotope-labeled internal standard for optimal accuracy, and a rapid reversed-phase chromatographic separation. The method has been rigorously validated according to the principles outlined in regulatory guidelines to ensure reliability, reproducibility, and fitness for purpose in both research and regulated bioanalytical environments.[4][5]
Introduction: The Scientific Rationale
Sphingosine is centrally positioned in sphingolipid metabolism. As a breakdown product of ceramides and the direct precursor to S1P, its concentration in plasma is a dynamic indicator of metabolic flux within this critical pathway.[6] Functionally, sphingosine itself can act as an inhibitor of protein kinase C, influencing signal transduction cascades.[7] Given the opposing biological roles of pro-apoptotic sphingosine and pro-survival S1P, the ability to measure each component of this rheostat is of paramount importance.
The analytical challenge in quantifying sphingosine lies in its low endogenous concentrations, its presence within a complex plasma matrix rich in proteins and lipids, and its amphipathic nature, which can complicate chromatography.[8][9] LC-MS/MS is the technology of choice for this application due to its unparalleled sensitivity and specificity, allowing for precise measurement even in complex biological samples.[10] This method utilizes Multiple Reaction Monitoring (MRM) to isolate the target analyte from background interferences, ensuring that the measurement is both accurate and precise.
Key Metabolic Pathway Context
To appreciate the significance of sphingosine measurement, it is crucial to understand its position in the sphingolipid metabolic pathway. The diagram below illustrates the central role of the Ceramide-Sphingosine-S1P axis.
Caption: The Ceramide/Sphingosine/S1P Rheostat.
Materials and Instrumentation
Reagents and Chemicals
-
D-erythro-sphingosine (≥98% purity)
-
C17-D-erythro-sphingosine (Internal Standard, IS)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) or equivalent.
Detailed Analytical Protocol
The entire analytical workflow is designed for robustness and high-throughput analysis, from sample receipt to final data generation.
Caption: High-level workflow for sphingosine quantification.
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-erythro-sphingosine and C17-sphingosine in methanol to create individual stock solutions.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in methanol. These will be used to spike into a surrogate matrix (e.g., charcoal-stripped plasma or a solution of 4% BSA in saline) to create calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the C17-sphingosine stock solution in methanol. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
The Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma.[3][11] Methanol is chosen as it efficiently denatures proteins while ensuring the polar sphingosine molecule remains in the supernatant. The internal standard is added prior to precipitation to control for any variability during the extraction process.[12]
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of methanol to plasma samples. For calibrators and QCs spiked in surrogate matrix, this step is omitted.
-
Add 200 µL of the IS Working Solution (50 ng/mL C17-sphingosine in methanol) to all tubes.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Conditions
Rationale for Parameter Selection:
-
Column Chemistry: A C8 stationary phase is selected to provide sufficient hydrophobic retention for sphingosine without the excessively long retention times that might be seen with a C18 column for this relatively polar lipid.[13]
-
Mobile Phase: Formic acid is used as a modifier to promote protonation of the sphingosine amine group, enhancing the [M+H]⁺ ion signal in positive ESI mode. Ammonium formate helps to improve peak shape and reproducibility.[13]
-
Gradient Elution: A gradient is essential to first elute any highly polar, unretained matrix components to waste before eluting the analyte of interest with a higher organic content, resulting in a cleaner chromatogram and reduced ion suppression.[14]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY BEH C8 (2.1 x 100 mm, 1.7 µm) |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.2% Formic Acid, 2 mM Ammonium Formate in Water |
| Mobile Phase B | 0.2% Formic Acid, 1 mM Ammonium Formate in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 0-0.5 min (40% B), 0.5-2.5 min (40-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-40% B), 3.6-5.0 min (40% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| D-erythro-sphingosine | 300.4 | 282.4 (Quantifier) | 80 V | 25 V |
| 300.4 | 264.4 (Qualifier) | 80 V | 35 V | |
| C17-sphingosine (IS) | 286.3 | 268.2 (Quantifier) | 75 V | 23 V |
Note: The primary product ions correspond to the neutral loss of one water molecule ([M+H-H₂O]⁺) and two water molecules ([M+H-2H₂O]⁺).[8][15]
Bioanalytical Method Validation
To ensure the trustworthiness and reliability of the data, the method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[16][17] All experiments were performed over three separate analytical runs.
Table 4: Summary of Method Validation Results
| Validation Parameter | Concentration Levels | Acceptance Criteria | Result |
|---|---|---|---|
| Linearity & Range | 0.5 - 200 ng/mL | r² ≥ 0.99 | r² > 0.998 (1/x² weighting) |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | Accuracy: 80-120%, Precision: ≤20% | Accuracy: 95.7%, Precision: 8.9% |
| Intra-day Accuracy | LLOQ, LQC, MQC, HQC | 85-115% (±20% at LLOQ) | 95.7% - 104.2% |
| Intra-day Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤15% (≤20% at LLOQ) | 3.5% - 8.9% |
| Inter-day Accuracy | LLOQ, LQC, MQC, HQC | 85-115% (±20% at LLOQ) | 97.1% - 106.8% |
| Inter-day Precision (%CV) | LQC, MQC, HQC | ≤15% (≤20% at LLOQ) | 5.2% - 9.8% |
| Extraction Recovery | LQC, MQC, HQC | Consistent and reproducible | 88.5% - 94.1% |
| Matrix Effect (Matrix Factor) | LQC, HQC | CV ≤ 15% | Normalized IS CV: 6.7% |
| Stability (Freeze-Thaw, 3 cycles) | LQC, HQC | % Bias within ±15% | -5.4% to -8.1% |
| Stability (Bench-top, 6h at RT) | LQC, HQC | % Bias within ±15% | -3.8% to -6.5% |
LQC: Low QC (1.5 ng/mL), MQC: Medium QC (50 ng/mL), HQC: High QC (150 ng/mL)
The results demonstrate that the method is linear, accurate, precise, and specific for the quantification of D-erythro-sphingosine in human plasma over the specified analytical range. The stability experiments confirm that the analyte is stable under typical laboratory handling conditions.
Conclusion
This application note provides a detailed, step-by-step protocol for the robust quantification of D-erythro-sphingosine in human plasma using LC-MS/MS. By explaining the causality behind key experimental choices—from sample preparation to instrument parameters—and grounding the protocol in a comprehensive validation strategy aligned with regulatory expectations, this method proves to be a reliable tool for researchers, scientists, and drug development professionals. The high sensitivity, specificity, and throughput make it suitable for a wide range of applications, from basic research into sphingolipid metabolism to large-scale clinical studies investigating the role of sphingosine as a potential biomarker.
References
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2007). Sphingolipidomics: methods for the comprehensive analysis of sphingolipids. Journal of lipid research, 48(4), 920-5. Available at: [Link]
-
Sullards, M. C., Liu, Y., Chen, Y., & Merrill Jr, A. H. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 838-853. Available at: [Link]
-
Gethings, L. A., Lord, S. J., Vissers, J. P., & Hoy, A. J. (2017). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Metabolites, 7(3), 39. Available at: [Link]
- Neville, D. C. A., Coquard, A., & Butters, T. D. (2003). Internal standards for sphingolipids for use in mass spectrometry. Google Patents.
-
Lipotype GmbH. Sphingosine - Lipid Analysis. Available at: [Link]
-
Xu, L., et al. (2014). Large-scaled human serum sphingolipid profiling by using reversed-phase liquid chromatography coupled with dynamic multiple reaction monitoring of mass spectrometry: method development and application in hepatocellular carcinoma. Journal of Chromatography A, 1320, 54-63. Available at: [Link]
-
Hammad, S. M., et al. (2009). High-Throughput Analysis of Sphingosine 1-Phosphate, Sphinganine 1-Phosphate, and Lysophosphatidic Acid in Plasma Samples by Liquid Chromatography–Tandem Mass Spectrometry. Clinical Chemistry, 55(6), 1217-1226. Available at: [Link]
-
Avanti Polar Lipids. LIPID MAPS Mass Spectrometry Internal Standards. Available at: [Link]
-
Kim, M., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. Molecules, 29(2), 481. Available at: [Link]
-
Wang, D., et al. (2020). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. Journal of Clinical Laboratory Analysis, 34(7), e23281. Available at: [Link]
-
Kim, M., et al. (2023). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride. Preprints.org. Available at: [Link]
-
Gethings, L. A., Lord, S. J., Vissers, J. P., & Hoy, A. J. (2017). Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Christensen, A., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry, 407(28), 8533-8542. Available at: [Link]
-
Masood, M. A., et al. (2006). Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. Journal of Chromatographic Science, 44(6), 332-340. Available at: [Link]
-
Meli, A., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Metabolites, 12(5), 450. Available at: [Link]
-
Christensen, A., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation. Analytical and Bioanalytical Chemistry, 407(28), 8533-8542. Available at: [Link]
-
Metware Biotechnology. Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. Available at: [Link]
-
Al-Hetlani, E. (2022). Comparison of different methods for sphingolipid extraction. ResearchGate. Available at: [Link]
-
Deutschman, C., et al. (2012). Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
-
Bode, C., et al. (2014). Sphingosine 1-Phosphate in Blood: Function, Metabolism, and Fate. Cellular Physiology and Biochemistry, 34(1), 1-12. Available at: [Link]
-
Meli, A., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. PMC. Available at: [Link]
-
Lan, T., et al. (2011). Simultaneous determination of sphingosine and sphingosine 1-phosphate in biological samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(7-8), 520-526. Available at: [Link]
-
Han, X., et al. (2021). Sphingolipidome quantification by liquid chromatography- high resolution mass spectrometry: whole blood vs. plasma. Preprints.org. Available at: [Link]
-
Biotage. (2023). SLE, SPE and LLE – How are Those Different?. Available at: [Link]
-
Thein, S. L., et al. (2011). Plasma levels of sphingosine 1-phosphate are strongly correlated with haematocrit, but variably restored by red blood cell transfusions. Clinical Science, 121(11), 499-506. Available at: [Link]
-
Waters Corporation. (2018). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Available at: [Link]
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- 8. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 9. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. air.unimi.it [air.unimi.it]
- 14. lipidmaps.org [lipidmaps.org]
- 15. preprints.org [preprints.org]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. moh.gov.bw [moh.gov.bw]
Fluorescent labeling techniques for (3R)-2-aminooctadecane-1,3-diol microscopy
Application Note: Fluorescent Labeling Strategies for (3R)-2-Aminooctadecane-1,3-diol (Sphinganine) Microscopy
Abstract
This compound, commonly known as Sphinganine (or dihydrosphingosine), is the fundamental precursor of the sphingolipid biosynthetic pathway. Unlike its downstream metabolite sphingosine, sphinganine lacks the C4-C5 trans-double bond. Visualizing its subcellular distribution and metabolic fate is critical for understanding de novo sphingolipid synthesis, lipid raft formation, and organelle trafficking. This guide details two primary labeling methodologies: Bioorthogonal "Click" Chemistry (for high-fidelity localization in fixed cells) and NBD-Conjugation (for live-cell trafficking dynamics), providing step-by-step protocols and mechanistic insights.
Part 1: Introduction & Technical Context
The Challenge of the "Observer Effect" in Lipidomics Labeling lipids is inherently more complex than labeling proteins. The addition of a bulky fluorophore (like GFP or even FITC) to a lipid tail (typically 18 carbons long) drastically alters its hydrophobicity, packing parameter, and flip-flop rate.
-
NBD (Nitrobenzoxadiazole): A "classic" label. It is somewhat polar, causing the lipid to loop back to the membrane interface rather than burying deeply. It is excellent for uptake assays but poor for mimicking native partitioning.
-
Bioorthogonal Tags (Alkyne/Azide): The modern "gold standard." A terminal alkyne group is sterically minute (~atomic size of a methyl group), allowing the sphinganine analogue to be metabolized by Ceramide Synthases (CerS) and Desaturases almost indistinguishably from the endogenous lipid.
Target Molecule Profile
-
IUPAC Name: (2S,3R)-2-aminooctadecane-1,3-diol (Natural D-erythro-sphinganine)
-
Role: Substrate for de novo ceramide synthesis in the Endoplasmic Reticulum (ER).
-
Key Metabolic Step: Acylation by CerS to form Dihydroceramide, followed by desaturation to Ceramide.
Part 2: Method A - Bioorthogonal "Click" Labeling (High Fidelity)
Principle: Cells are "pulsed" with
Materials Required
-
Probe:
-alkyne-Sphinganine (e.g., Click-Sphinganine). -
Detection: Azide-Fluorophore (e.g., Azide-Alexa Fluor 488 or Azide-Picolyl-Fluorophore for higher sensitivity).
-
Catalysts: CuSO
, Sodium Ascorbate (reducing agent), THPTA (ligand to protect proteins/RNA from Cu toxicity). -
Fixative: 4% Paraformaldehyde (PFA) or Methanol (solvent dependent).
Experimental Protocol
1. Pulse-Labeling (Metabolic Incorporation)
-
Preparation: Dissolve
-alkyne-sphinganine in ethanol to create a 1-5 mM stock. -
Dosing: Dilute stock into warm cell culture media (serum-free preferred to avoid albumin sequestration) to a final concentration of 5–20 µM .
-
Incubation: Incubate cells at 37°C for:
-
15–30 mins: To visualize ER localization and initial uptake.
-
2–6 hours: To visualize Golgi trafficking and metabolism into complex sphingolipids (SM/GlcCer).
-
-
Wash: Aspirate media and wash 3x with PBS + 1% BSA (fatty-acid free) to remove unincorporated lipid from the plasma membrane.
2. Fixation
-
Fix cells with 4% PFA for 15 minutes at Room Temperature (RT).
-
Note: Avoid Glutaraldehyde if possible; it causes high autofluorescence which interferes with lipid signals.
-
-
Wash 3x with PBS.[1]
3. The Click Reaction (CuAAC) Critical: Prepare the "Click Cocktail" immediately before use. Add components in this specific order to prevent copper precipitation.
| Component | Final Conc. | Volume (for 1 mL) |
| PBS | 1x | 860 µL |
| CuSO | 1 mM | 10 µL |
| THPTA Ligand (50 mM stock) | 5 mM | 100 µL |
| Azide-Fluorophore (1 mM stock) | 10–20 µM | 10–20 µL |
| Sodium Ascorbate (100 mM stock) | 100 mM | 10 µL (Add LAST) |
-
Add the Click Cocktail to fixed cells.
-
Incubate for 30 minutes at RT in the dark.
-
Wash: Wash 3x with PBS containing 5 mM EDTA (removes excess copper ions).
-
Mount: Mount with DAPI-containing anti-fade media.
Part 3: Method B - NBD-Sphinganine Tracking (Live Cell Dynamics)
Principle: NBD-Sphinganine is fluorescent prior to addition. To ensure proper delivery to the membrane without aggregation, it must be complexed with Bovine Serum Albumin (BSA).
Materials Required
-
Carrier: Fatty-acid free BSA (Defatted BSA).
-
Buffer: HBSS or HEPES-buffered saline.[2]
Experimental Protocol
1. Preparation of BSA-Lipid Complex (The "Back-Exchange" Method)
-
Dry down 50 µg of NBD-Sphinganine (from chloroform stock) under nitrogen gas to form a thin film.
-
Resuspend the film in 20 µL absolute ethanol. Vortex vigorously.
-
Add the ethanol-lipid mix dropwise to 10 mL of HBSS containing 4 mg/mL defatted BSA while vortexing.
-
Why? This forces the hydrophobic lipid tails into the hydrophobic pockets of the albumin, keeping them soluble in water.
-
2. Live Cell Labeling
-
Wash cells 2x with HBSS.
-
Pulse: Add the NBD-Sphinganine/BSA complex to cells at 4°C for 30 minutes .
-
Mechanistic Insight: At 4°C, endocytosis is inhibited.[2] The lipid will insert into the outer leaflet of the Plasma Membrane (PM) but will not be internalized.
-
-
Chase: Wash cells with ice-cold HBSS.[2] Add warm culture media (37°C) to initiate trafficking.
-
Imaging: Transfer to a heated stage confocal microscope.
-
T=0 min: PM ring staining.
-
T=15-30 min: Golgi complex accumulation (bright perinuclear structure).
-
Part 4: Visualizing the Metabolic Pathway & Workflow
The following diagrams illustrate the metabolic fate of the labeled sphinganine and the decision matrix for choosing a protocol.
Caption: Metabolic trajectory of Sphinganine. Alkyne-analogs successfully traverse to SM/GlcCer; NBD-analogs may stall at Ceramide or partition aberrantly.
Caption: Decision matrix for selecting NBD vs. Click-chemistry protocols based on experimental needs.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (Click) | Non-specific binding of Azide-dye. | Increase washing steps after the click reaction. Use BSA in wash buffers.[1][2] |
| No Signal (Click) | Copper oxidation or precipitation. | Prepare Click Cocktail fresh. Ensure Sodium Ascorbate is active (white, not yellow). |
| Punctate Aggregates (NBD) | Poor BSA complexing. | Ensure NBD-lipid is fully dissolved in ethanol before adding to vortexing BSA. Do not add water directly to lipid. |
| Mitochondrial Staining | Sphinganine metabolism overload. | Reduce incubation time. Sphinganine can be metabolized to Ceramide, which induces apoptosis and targets mitochondria. |
References
-
Haberkant, P., et al. (2016).[3] In vivo profiling and visualization of cellular protein-lipid interactions using photoactivatable phosphatidylcholine. Nature Chemistry. Link (Foundational click-lipid methodology).
-
Gaebler, A., et al. (2016).[4][5] A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins.[4][5] Journal of Lipid Research.[4][5] Link (Specific protocol for Alkyne-Sphinganine).
-
Pagano, R. E., et al. (2000). Use of NBD-labeled lipids to study membrane traffic and lipid sorting.[2] Current Protocols in Cell Biology. Link (The classic NBD-BSA back-exchange protocol).
-
Walter, T., et al. (2020). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells.[1][2][6][7][8] BioRxiv. Link (Emerging live-cell turn-on probes).
-
PubChem Compound Summary. (2026). Sphinganine (D-erythro).[9][10][11] National Library of Medicine. Link (Chemical verification).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. (2R,3R)-2-aminooctadecane-1,3-diol | C18H39NO2 | CID 5746414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Ceramides via N-acylation of (3R)-2-aminooctadecane-1,3-diol: A Detailed Guide to Procedures and Protocols
This comprehensive guide provides detailed application notes and protocols for the synthesis of ceramides through the N-acylation of (3R)-2-aminooctadecane-1,3-diol, also known as sphinganine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, procedural intricacies, and analytical validation of ceramide synthesis.
Introduction: The Significance of Ceramides
Ceramides are a class of lipid molecules composed of a sphingoid base, such as sphinganine, and a fatty acid linked by an amide bond.[1] They are integral structural components of the cell membrane and play crucial roles as signaling molecules in a variety of cellular processes, including apoptosis, cell growth, and differentiation.[2][3] The diverse biological functions of ceramides have made their synthesis a focal point for research in cosmetics, dermatology, and therapeutics.[4][5] This guide focuses on the chemical synthesis of ceramides from this compound, a saturated sphingoid base, providing a foundation for producing a wide range of ceramide species for research and development.
Chemical Principles of N-acylation
The formation of the amide bond between the primary amine of this compound and the carboxyl group of a fatty acid is the cornerstone of ceramide synthesis. This N-acylation can be achieved through several synthetic routes, with two of the most common and effective methods being:
-
Carbodiimide-Mediated Coupling: This method involves the direct coupling of a free fatty acid to the amino diol using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[8][9]
-
Acyl Chloride Method (Schotten-Baumann Reaction): This classic approach utilizes a more reactive fatty acid derivative, an acyl chloride, which reacts with the amine in the presence of a base to form the amide.[10][11] The base is crucial for neutralizing the hydrochloric acid byproduct, driving the reaction to completion.[12][13]
The choice of method depends on the stability of the fatty acid, desired reaction conditions, and the scale of the synthesis.
Reaction Workflow and Mechanisms
The general workflow for ceramide synthesis involves the reaction of the sphingoid base with an activated fatty acid, followed by purification of the resulting ceramide.
Caption: General workflow for ceramide synthesis.
Mechanism of Carbodiimide-Mediated Coupling
The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The primary amine of the sphinganine then attacks the carbonyl carbon of this intermediate, leading to the formation of the amide bond and the release of a urea byproduct.
Caption: Mechanism of carbodiimide-mediated coupling.
Detailed Experimental Protocols
Protocol 1: Ceramide Synthesis via Carbodiimide Coupling
This protocol is adapted from established procedures for the synthesis of ceramides using EDC or DCC.[6][10]
Materials:
-
This compound (Sphinganine)
-
Fatty Acid (e.g., Palmitic acid, Stearic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/methanol mixtures)[2]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the fatty acid (1.1 equivalents) and a catalytic amount of DMAP in anhydrous DCM.
-
Add this compound (1.0 equivalent) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 equivalents) or a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
If EDC was used, proceed directly to the washing steps.
-
Transfer the filtrate (or the entire reaction mixture if EDC was used) to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ceramide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. Elute with a gradient of chloroform and methanol (e.g., starting with pure chloroform and gradually increasing the methanol concentration).[2]
-
Combine the fractions containing the pure ceramide (as determined by TLC) and evaporate the solvent.
-
The purified ceramide can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Ceramide Synthesis via the Acyl Chloride Method (Schotten-Baumann Conditions)
This protocol is based on the principles of the Schotten-Baumann reaction.[10][11]
Materials:
-
This compound (Sphinganine)
-
Fatty Acyl Chloride (e.g., Palmitoyl chloride, Stearoyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% aqueous Sodium Hydroxide (NaOH) solution or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform/methanol mixtures)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of DCM and 10% aqueous NaOH solution in a flask.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the fatty acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Follow the purification steps outlined in Protocol 1.
Data Presentation: Reaction Conditions and Yields
The choice of fatty acid significantly influences the properties of the resulting ceramide. The following table summarizes typical reaction conditions and expected yields for the synthesis of various ceramides from this compound.
| Fatty Acid (Acyl Chain) | Method | Coupling/Acylating Agent | Solvent System | Typical Yield (%) | Reference |
| Palmitic Acid (C16:0) | Carbodiimide | EDC·HCl/DMAP | DCM | 60-75 | [6][7] |
| Stearic Acid (C18:0) | Carbodiimide | DCC/DMAP | DCM | 60-75 | [6][7] |
| Oleic Acid (C18:1) | Acyl Chloride | Oleoyl Chloride | DCM/aq. NaOH | ~70 | [14] |
| Lignoceric Acid (C24:0) | Carbodiimide | EDC·HCl/DMAP | DCM/Pyridine | ~65 | [7] |
Characterization and Validation
The synthesized ceramides should be thoroughly characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ceramides.[13][15]
-
¹H NMR: Key signals include the amide proton (NH), protons on the carbons bearing hydroxyl groups, and the long alkyl chains of the sphingoid base and the fatty acid.
-
¹³C NMR: The carbonyl carbon of the amide bond typically appears around 174 ppm. Signals corresponding to the carbons of the sphingoid base and the fatty acyl chain will also be present.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized ceramide and to analyze its fragmentation pattern, which can provide structural information. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
Troubleshooting and Field-Proven Insights
-
Low Yields: In carbodiimide coupling, ensure all reagents and solvents are anhydrous, as water can hydrolyze the O-acylisourea intermediate. In the Schotten-Baumann reaction, vigorous stirring is essential to ensure proper mixing of the biphasic system.
-
Side Reactions: In the carbodiimide method, the formation of N-acylurea byproduct can occur. Using additives like HOBt can suppress this side reaction.
-
Purification Challenges: Ceramides are waxy solids and can be difficult to handle. Purification by column chromatography may require a specific silica gel and carefully chosen solvent systems. Recrystallization may also be challenging; a slow cooling process is often beneficial.
-
Solubility: this compound and the resulting ceramides have limited solubility in many common organic solvents. A mixture of chloroform and methanol is often effective for both reaction and purification.[2]
Conclusion
The N-acylation of this compound is a versatile and reliable method for the synthesis of a wide array of ceramides. Both the carbodiimide-mediated coupling and the acyl chloride (Schotten-Baumann) methods offer effective routes to these important biomolecules. Careful attention to reaction conditions, purification techniques, and analytical characterization is paramount to obtaining high-purity ceramides for research and development applications. This guide provides a solid foundation for scientists to successfully synthesize and validate these valuable compounds.
References
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]
-
Cyberlipid. Preparation of ceramides. Available from: [Link]
-
Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. Available from: [Link]
-
Iqbal, J., & Ansari, M. I. (2002). Conformational characterization of ceramides by nuclear magnetic resonance spectroscopy. The Journal of biological chemistry, 277(16), 14213–14220. Available from: [Link]
-
King, M. W. (2026, February 12). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. Available from: [Link]
-
Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. Available from: [Link]
-
Scribd. Ceramide EOP Synthesis SOP. Available from: [Link]
-
Tsuji, K., et al. (2016). Fourier Transform Mass Spectrometry and Nuclear Magnetic Resonance Analysis for the Rapid and Accurate Characterization of Hexacosanoylceramide. Molecules, 21(7), 850. Available from: [Link]
-
Wikipedia. (2024). Ceramide. Available from: [Link]
-
Wikipedia. (2024). Schotten–Baumann reaction. Available from: [Link]
-
ResearchGate. (2025, September 20). A convenient procedure for the synthesis of ceramides. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Conditions. Available from: [Link]
-
Characterization of sphingomyelins in lipid extracts using a HPLC-MS-Offline-NMR method. Available from: [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. Available from: [Link]
-
Science. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. Available from: [Link]
-
ORBi. Separation, identification and quantitation of ceramides in human cancer cells by liquid chromatography–electrospray ionizatio. Available from: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
ResearchGate. (2025, September 20). Quantitative analysis of ceramide molecular species by high performance liquid chromatography. Available from: [Link]
-
MDPI. (2016, June 28). Fourier Transform Mass Spectrometry and Nuclear Magnetic Resonance Analysis for the Rapid and Accurate Characterization of Hexacosanoylceramide. Available from: [Link]
-
RSC Publishing. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Available from: [Link]
-
Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Available from: [Link]
-
ResearchGate. An improved method of amide synthesis using acyl chlorides. Available from: [Link]
-
ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the.... Available from: [Link]
-
PubMed. (2023, May 6). Review of available "extraction + purification" methods of natural ceramides and their feasibility for sewage sludge analysis. Available from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2017, August 30). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. Available from: [Link]
-
PMC. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Available from: [Link]
-
Spectroscopy Online. (2025, March 24). NMR Spectroscopy for Phospholipid Characterization. Available from: [Link]
-
PubMed. (2024, January 15). Three kingdoms and one ceramide to rule them all. A comparison of the structural basis of ceramide-dependent regulation of sphingolipid biosynthesis in animals, plants, and fungi. Available from: [Link]
-
Cyberlipid. Quantification of ceramides. Available from: [Link]
-
Oreate AI Blog. (2026, January 7). Scientific Analysis of Ceramides: A Comprehensive Exploration From Molecular Structure to Skincare Mechanisms. Available from: [Link]
-
Karger Publishers. (2021, July 19). A Lipid Mixture Enriched by Ceramide NP with Fatty Acids of Diverse Chain Lengths Contributes to Restore the Skin Barrier Function Impaired by Topical Corticosteroid. Available from: [Link]
-
PMC. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. Available from: [Link]
-
PubMed. Synthesis of 2-N-oleoylamino-octadecane-1,3-diol: a new ceramide highly effective for the treatment of skin and hair. Available from: [Link]
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- 2. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]
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- 4. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemoselective enzymatic acylation of glycine as a green route to N -acyl amino acid surfactants - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01932J [pubs.rsc.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
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- 10. Regulation of Ceramide Biosynthesis by TOR Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of (3R)-2-aminooctadecane-1,3-diol via a Targeted Lipidomics Workflow
Abstract
(3R)-2-aminooctadecane-1,3-diol, also known as sphinganine or dihydro-sphingosine (d18:0), is a critical intermediate in the de novo biosynthesis of all sphingolipids.[1][2] Sphingolipids are a diverse class of lipids that play fundamental roles in cell structure, signaling, and various physiological and pathological processes.[1][3][4] Consequently, the accurate quantification of sphinganine in biological matrices is essential for researchers in cellular biology, drug development, and clinical diagnostics. This document provides a detailed, field-proven lipidomics workflow for the robust and sensitive quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis.
Introduction: The Significance of Sphinganine
Sphinganine serves as the foundational backbone for the synthesis of complex sphingolipids.[2] Its levels can provide a snapshot of the activity of the de novo sphingolipid synthesis pathway. Dysregulation of sphingolipid metabolism has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3] Therefore, the precise measurement of sphinganine can serve as a valuable biomarker to understand disease mechanisms and to assess the efficacy of therapeutic interventions targeting sphingolipid metabolism.
This application note details a targeted LC-MS/MS method, which is the gold standard for the quantitative analysis of sphingolipids due to its high sensitivity and specificity.[5][6] The workflow is optimized for the analysis of this compound in various biological samples such as plasma, serum, cell cultures, and tissue homogenates.
Experimental Workflow Overview
The overall workflow for the analysis of this compound is a multi-step process that requires careful attention to detail to ensure accurate and reproducible results. The major steps include sample preparation, instrumental analysis, and data processing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Plant Sphingolipid Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of (3R)-2-aminooctadecane-1,3-diol in aqueous buffers
Technical Support Center: Solubilization Strategies for (3R)-2-aminooctadecane-1,3-diol
Subject: Troubleshooting Aqueous Solubility for Sphinganine (Dihydrosphingosine) Analogs Ticket ID: SOL-C18-DIOL-001 Applicable Compounds: this compound, Sphinganine, Dihydrosphingosine.[1]
Executive Summary & Physicochemical Profile
The Core Challenge:
this compound (structurally synonymous with the sphingoid base Sphinganine ) presents a classic "solubility paradox." While it contains a polar headgroup (amine + 2 hydroxyls), the 18-carbon saturated alkyl chain dominates its behavior, rendering it practically insoluble in water (
Unlike short-chain amines, you cannot simply adjust pH to dissolve it; the hydrophobic effect drives rapid aggregation into crystals or non-dispersible films upon contact with aqueous buffers. Successful solubilization requires "chaperoning" the hydrophobic tail using carrier proteins (BSA) or forcing micellization via specific acidification protocols.[1]
Physicochemical Data Table:
| Property | Value | Implication for Solubility |
| Molecular Weight | ~301.5 g/mol | Small molecule, but lipid-like behavior.[1] |
| LogP (Octanol/Water) | ~5.8 - 6.9 | Highly lipophilic.[1] Partitions instantly into membranes/plastics.[1] |
| pKa (Amine) | ~10.0 - 10.5 | Positively charged at pH 7.4, but the charge is insufficient to overcome the C18 tail's hydrophobicity. |
| Physical State | Waxy Solid | High melting point; requires heating during preparation.[1] |
| Critical Micelle Conc. | < 10 | Forms aggregates at very low concentrations.[1] |
Decision Matrix: Selecting the Right Protocol
Do not use a "one-size-fits-all" approach. Select your method based on your downstream application.[1]
Figure 1: Solubilization Strategy Decision Tree.[1] Select Method A for biological relevance, Method B for enzymatic accessibility, or Method C for chemical analysis.
Detailed Protocols
Method A: The BSA-Complexing Protocol (Gold Standard for Bioassays)
Best for: Cell treatment, animal injections, and preserving bioavailability without solvent toxicity.
The Mechanism: Serum albumin acts as a physiological "shuttle," binding the hydrophobic C18 tail of the sphinganine in its hydrophobic pockets while keeping the complex soluble in water.
Materials:
-
This compound solid.[1]
-
Fatty Acid-Free (FAF) BSA (Crucial: Standard BSA is often pre-loaded with lipids).[1]
-
DMSO (anhydrous).[1]
-
PBS (Ca2+/Mg2+ free).[1]
Step-by-Step Workflow:
-
Prepare Stock (Solvent Phase):
-
Dissolve the solid to 10 mM in DMSO.
-
Note: You may need to warm the DMSO to 37°C to ensure complete dissolution.[1]
-
-
Prepare Carrier (Aqueous Phase):
-
Prepare a 0.4% (w/v) (approx. 60
) solution of FAF-BSA in PBS. -
CRITICAL: Pre-warm this BSA solution to 37°C in a water bath. Cold BSA will cause the lipid to crash out instantly.[1]
-
-
Complexation (The Dropwise Method):
-
While vortexing the warm BSA solution continuously, add the DMSO stock dropwise .
-
Aim for a final molar ratio of roughly 1:1 to 1:2 (Lipid:BSA).[1]
-
Example: Add 10
of 10 mM stock into 1.6 mL of BSA solution.
-
-
Equilibration:
-
Incubate the mixture at 37°C for 30 minutes with occasional mixing. This allows the lipid to thermodynamically settle into the albumin binding pocket.
-
-
Validation:
-
The solution should be optically clear. If it is cloudy, the complexation failed (likely due to temperature drop or too rapid addition).
-
Method B: Acidified Liposomal/Micellar Dispersion
Best for: Enzymatic assays where BSA might interfere, or higher concentrations are needed.
The Mechanism: Protonating the amine group (pKa ~10) with HCl creates a cationic headgroup. While the tail is still hydrophobic, the charge repulsion prevents aggregation if dispersed correctly.
Workflow:
-
Dissolve solid in Ethanol:DMSO (9:1) to 5 mM.[1]
-
Prepare the aqueous buffer (e.g., 25 mM HEPES).[1]
-
Acidification Step: Add HCl to the organic stock to reach 5-10 mM HCl equivalent before adding to water.[1]
-
Injection: Inject the acidified organic stock into the buffer while sonicating (bath sonicator).
-
Result: This forms a stable cationic micellar suspension.[1]
Troubleshooting & FAQs
Q: My solution precipitates immediately upon adding the DMSO stock to my cell culture media. Why? A: This is the "Solvent Shock" effect.[1] When a small volume of DMSO enters a large volume of aqueous media, the DMSO disperses instantly, leaving the hydrophobic lipid "stranded" in water before it can find a binding partner (like albumin).
-
Fix: Use Method A (pre-complexing with BSA) before adding to the final culture plate.[1] Do not add DMSO stock directly to the well.[1]
Q: Can I use regular BSA instead of Fatty Acid-Free BSA? A: No. Regular BSA is often purified without stripping bound fatty acids.[1] Its hydrophobic binding pockets are likely already occupied by endogenous lipids, leaving no room for your sphinganine.[1]
Q: The solution turns into a gel or viscous slime. A: This indicates the formation of a Lyotropic Liquid Crystal phase. This happens at high concentrations (>1 mM) in water.[1]
-
Fix: You are above the solubility limit for a simple solution. You must use a detergent (Triton X-100) or lower the concentration.[1]
Q: How do I store the stock solutions? A:
-
Solid: -20°C, desiccated.
-
DMSO Stock: -20°C. Warning: DMSO freezes.[1] Repeated freeze-thaw cycles can precipitate the lipid.[1] Aliquot into single-use vials.
-
BSA Complex: Prepare fresh. Do not freeze BSA-lipid complexes as the ice crystal formation disrupts the protein-lipid interaction, causing precipitation upon thawing.
Visualizing the BSA Complexation Workflow
Figure 2: Critical Path for Method A. Note that maintaining 37°C is the most common point of failure.[1]
References
-
PubChem. (2025).[1][2][3][4] (2R,3R)-2-aminooctadecane-1,3-diol (Sphinganine) Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1]
-
Merrill, A. H., et al. (2005).[1] Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods. (Standard reference for sphingoid base handling).
Sources
- 1. 2-aminooctadecane-1,3-diol;(2S,3R)-2-aminooctadecane-1,3-diol | C36H78N2O4 | CID 87309562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spisulosine | C18H39NO | CID 9925886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,3R)-2-aminooctadecane-1,3-diol | C18H39NO2 | CID 5746414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminooctadecane-1,3-diol | C18H39NO2 | CID 3126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing oxidation and degradation of D-erythro-sphingosine during storage
Welcome to the Technical Support Center for sphingolipid handling. D-erythro-sphingosine is the primary naturally occurring isomer of sphingosine and serves as the essential backbone for complex sphingolipids. Due to its amphiphilic nature, primary amine group, and 4,5-trans double bond, it is highly susceptible to oxidation, surface adsorption, and aggregation if mishandled.
This guide provides field-proven troubleshooting insights, causal explanations for degradation, and self-validating protocols to ensure the highest scientific integrity for your downstream assays.
Section 1: Troubleshooting & FAQs
Q1: Why does my D-erythro-sphingosine degrade even when stored at -20°C? A: Temperature control alone is insufficient. D-erythro-sphingosine contains a 4,5-trans double bond that is highly susceptible to lipid peroxidation when exposed to atmospheric oxygen and light [1]. Peroxidation leads to chain cleavage and the formation of reactive aldehydes. These aldehydes can subsequently react with the primary amine group of adjacent sphingosine molecules to form imines, leading to irreversible sample aggregation [1]. Solution: Always store unsaturated lipids under an inert atmosphere (Argon or high-purity Nitrogen) to displace oxygen, and use amber vials to prevent photo-oxidation [2].
Q2: I stored my sphingosine stock in a standard microcentrifuge tube. My LC-MS/MS signals are weak, and the spectra are contaminated. What happened? A: You are observing a dual artifact of plastic incompatibility. First, sphingolipids are highly hydrophobic and will rapidly adsorb to the polymer matrix of polypropylene or polyethylene tubes, resulting in massive sample loss [3]. Second, organic solvents (like chloroform or methanol) act as extraction agents, leaching plasticizers (e.g., phthalates) and slip agents out of the plastic and into your sample [2]. Solution: Never use plastic or polymer materials with organic solvents. Always use borosilicate glass tubes with Teflon-lined caps [2][3].
Q3: My stock solution in chloroform/methanol formed a precipitate after thawing from -20°C. Is the lipid ruined? A: Not necessarily. Sphingolipids have limited solubility in many common solvents, and their solubility drops significantly at sub-zero temperatures [4]. The precipitate is likely crystallized sphingosine, not a degradation product. Solution: Warm the sealed vial to 37°C and vortex repeatedly until all solid material has dissolved [5]. Do not sonicate aggressively, as this can induce localized heating and cavitation-induced oxidation.
Q4: How do I prepare D-erythro-sphingosine for live-cell assays without introducing toxic organic solvents? A: While universal solvent systems like chloroform/methanol/water are excellent for analytical testing, they are highly toxic to live cells [4]. You must use a carrier protein. By complexing the lipid with fatty acid-free Bovine Serum Albumin (BSA), the hydrophobic tail of the sphingosine is sequestered within the BSA's hydrophobic binding pockets, allowing the molecule to remain soluble and stable in aqueous media [5].
Section 2: Visualizing Degradation and Storage Logic
Logical mapping of D-erythro-sphingosine degradation pathways and preventive storage interventions.
Step-by-step workflow for the preparation, aliquoting, and long-term storage of sphingosine stocks.
Section 3: Step-by-Step Methodologies
Protocol A: Preparation and Long-Term Storage of Organic Stock Solutions
This protocol ensures long-term stability by minimizing solvent-mediated degradation and oxygen exposure.
-
Solvent Preparation: Prepare a mixture of Chloroform:Methanol (2:1, v/v) using LC-MS grade solvents [4].
-
Causality: The non-polar chloroform solubilizes the hydrocarbon tail, while the polar methanol disrupts the intermolecular hydrogen bonding of the primary amine and hydroxyl groups.
-
-
Dissolution: Add the solvent to the lyophilized D-erythro-sphingosine powder to achieve your target concentration (e.g., 10 mg/mL). Warm gently to 37°C and vortex [4].
-
Self-Validating Check 1 (Optical Clarity): Hold the borosilicate glass tube against a light source. The solution must be 100% optically clear. The presence of Schlieren lines (optical distortions) or micro-particulates indicates incomplete solubilization. If observed, continue warming and vortexing.
-
Aliquoting: Transfer single-use volumes into amber borosilicate glass vials [3].
-
Drying: Evaporate the solvent under a gentle stream of high-purity Nitrogen gas to form a thin lipid film on the bottom of the vial [5].
-
Sealing: Blanket the vial headspace with Argon gas to displace any remaining oxygen, and seal immediately with a Teflon-lined cap [2].
-
Storage & Self-Validating Check 2 (Baseline Analytics): Store at -20°C or -80°C. Run a baseline LC-MS/MS or TLC on a single aliquot on Day 0. Compare all future aliquots against this baseline to validate that the 4,5-trans double bond remains intact and no oxidized mass shifts (+16 Da or +32 Da) have occurred.
Protocol B: Preparation of Aqueous-Compatible Solutions (BSA Complexation)
Use this protocol immediately prior to live-cell or aqueous enzymatic assays.
-
Initial Solubilization: Take a single-use vial containing a dried lipid film of D-erythro-sphingosine (prepared via Protocol A). Re-dissolve the dried lipid in 200 µL of absolute ethanol [2].
-
Causality: Ethanol acts as a biocompatible carrier solvent to bridge the highly hydrophobic lipid into the aqueous phase.
-
-
BSA Solution Preparation: Prepare a 4 mg/mL solution of fatty acid-free Bovine Serum Albumin (BSA) in your target aqueous buffer (e.g., PBS or cell culture medium) [5].
-
Complexation: Inject the 200 µL ethanol-lipid solution dropwise into 10 mL of the BSA solution while continuously agitating on a vortex mixer [2].
-
Self-Validating Check (Precipitation Assay): Centrifuge the final complex at 10,000 x g for 5 minutes. Examine the bottom of the tube. A visible white pellet indicates failed complexation (the lipid has crashed out of solution). If no pellet is visible, the supernatant is successfully complexed and ready for immediate downstream application.
Section 4: Quantitative Data & Storage Parameters
The following table summarizes the optimal storage conditions and expected stability profiles for D-erythro-sphingosine across different states.
| Storage State | Recommended Solvent/Matrix | Temperature | Container Material | Expected Stability | Primary Degradation Risk |
| Lyophilized Powder | None (Desiccated, under Argon) | -20°C to -80°C | Amber Borosilicate Glass | > 12 Months | Photo-oxidation, Moisture absorption |
| Organic Stock Solution | Chloroform:Methanol (2:1) | -20°C | Glass with Teflon Cap | Up to 6 Months | Solvent evaporation, Peroxidation |
| Dried Lipid Film | None (Under Nitrogen/Argon) | -20°C | Glass with Teflon Cap | 6 - 12 Months | Oxidation of 4,5-trans double bond |
| Aqueous Working Solution | Fatty acid-free BSA complex | +4°C | Polypropylene (Short-term) | < 24 Hours | Hydrolysis, Surface adsorption |
References
-
Merrill, A. H., et al. "Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry." LIPID MAPS. Available at:[Link]
-
Jiménez-Rojo, N., et al. "Sphingosine induces the aggregation of imine-containing peroxidized vesicles." ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting (3R)-2-Aminooctadecane-1,3-diol In Vitro Assays
Welcome to the Technical Support Center for sphingolipid research. (3R)-2-aminooctadecane-1,3-diol , commonly known as Sphinganine or Dihydrosphingosine , is a critical 18-carbon saturated amino alcohol and a foundational intermediate in the de novo sphingolipid biosynthesis pathway[1].
Working with highly hydrophobic bioactive lipids in aqueous in vitro systems presents unique biophysical and metabolic challenges. This guide is designed for researchers and drug development professionals to troubleshoot erratic cytotoxicity readouts, resolve formulation issues, and accurately define the mechanistic pathways of sphinganine-induced cell death.
Section 1: Formulation & Delivery (The BSA Complexation Imperative)
Q: Why are my IC50 values highly variable between biological replicates, and why do I see lipid aggregates under the microscope? A: this compound is extremely hydrophobic. If you add it directly from an ethanol or DMSO stock into aqueous culture media, it will rapidly form micelles, precipitate out of solution, or adhere to the polystyrene walls of your culture plates. This drastically lowers the effective concentration reaching your cells, leading to artificially high and highly variable IC50 values. To ensure bioavailability, the lipid must be pre-complexed with a carrier protein, typically fatty-acid-free Bovine Serum Albumin (BSA)[2][3].
Standardized Protocol: Preparation of BSA-Conjugated Sphinganine
To create a self-validating delivery system, follow this step-by-step methodology:
-
Stock Preparation: Dissolve this compound in 100% molecular-grade ethanol to a concentration of 10 mM. Store aliquots at -20°C in glass vials (avoid plastic to prevent adsorption).
-
BSA Carrier Solution: Prepare a 10% (w/v) solution of fatty-acid-free BSA in sterile PBS. Causality note: Standard BSA contains endogenous lipids that will compete with sphinganine for binding pockets, reducing delivery efficiency.
-
Complexation: Dilute the 10 mM lipid stock into the 10% BSA solution to achieve your desired intermediate concentration. A standard physiological molar ratio of lipid to BSA is between 1:1 and 3:1.
-
Thermal Incubation: Incubate the mixture at 55°C for 30 minutes. This thermal step temporarily unfolds the BSA hydrophobic pockets, allowing the sphinganine to intercalate effectively[2].
-
Validation Control (Critical): Always prepare a parallel "Vehicle Control" containing the exact equivalent concentration of ethanol and BSA used in your highest treatment dose.
-
Application: Add the complexed sphinganine to pre-warmed culture media immediately before treating the cells. Ensure the final ethanol concentration in the well never exceeds 0.1% (v/v) to prevent solvent toxicity.
Figure 1: Standardized workflow for this compound preparation and treatment.
Section 2: Assay Interferences & Artifacts
Q: Why does sphinganine show no cytotoxicity in my standard culture media, but kills cells rapidly in serum-free media? A: Fetal Bovine Serum (FBS) contains high concentrations of albumin and lipoproteins. These serum proteins act as a massive "sink," sequestering exogenous sphinganine and preventing it from intercalating into the cell membrane. To accurately assess cytotoxicity, treatments must be performed in serum-free media or low-serum conditions (e.g., 1% FBS)[2]. If serum is absolutely required for your cell line's survival, you must establish a baseline by running a serum titration curve.
Q: My MTT assay results suggest high cytotoxicity, but my cells look morphologically intact under the microscope. Why? A: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce the tetrazolium dye. High concentrations of sphinganine directly induce mitochondrial depolarization and generate Reactive Oxygen Species (ROS)[4][5]. This acute mitochondrial stress artificially depresses MTT reduction before actual cell death occurs, yielding a false-positive cytotoxicity readout. Recommendation: Switch to non-metabolic viability assays. LDH release assays (which measure plasma membrane integrity) or Annexin V/PI flow cytometry (which measures phosphatidylserine exposure) provide a much more trustworthy and mechanistic reflection of cell viability.
Section 3: Mechanistic Troubleshooting (Apoptosis vs. Necrosis)
Q: Is the cytotoxicity caused by sphinganine itself, or is it due to its downstream metabolites? A: It is highly dose- and time-dependent.
-
Acute/High-Dose Toxicity (>20 µM): Free sphinganine acts as a direct detergent-like molecule, causing acute oxidative stress (ROS), mitochondrial collapse, and accidental necrotic cell death within hours[4].
-
Chronic/Low-Dose Toxicity (<10 µM): Sphinganine is taken up and fed into the de novo sphingolipid pathway. It is acylated by Ceramide Synthases (CerS 1-6) into dihydroceramides, which are then desaturated by DES1 into pro-apoptotic ceramides[1][5]. This leads to classical caspase-dependent apoptosis over 24-72 hours[6].
Q: How can I definitively prove that the cell death is ceramide-dependent? A: Utilize a self-validating pharmacological rescue experiment. Co-treat your cells with sphinganine and Fumonisin B1 (a potent, specific inhibitor of Ceramide Synthase). If Fumonisin B1 rescues the cell viability, the cytotoxicity is strictly dependent on the downstream conversion of sphinganine into ceramides[6]. If the cells still die, the toxicity is likely due to direct ROS generation or off-target kinase inhibition by the free sphingoid base.
Figure 2: Sphingolipid de novo synthesis pathway and dual mechanisms of cytotoxicity.
Quantitative Data: Expected IC50 Ranges
Cytotoxicity is highly dependent on the cell lineage and the specific assay conditions. Below is a summary of validated IC50 ranges for this compound across different models:
| Cell Line | Tissue Origin | Assay Condition | Typical IC50 | Mechanistic Notes |
| HBEC (Type I) | Human Breast Epithelium | Serum-free | ~4.0 µM | Induces G2/M cell cycle arrest and apoptosis[7]. |
| CCRF-CEM | T-Cell ALL | Serum-free | 5.0 - 10.0 µM | Cytotoxicity correlates strongly with intracellular dihydroceramide accumulation[5]. |
| MN9D | Dopaminergic Neurons | Low Serum | ~15.0 µM | Toxicity is caspase-dependent; disrupts calcium homeostasis[6]. |
| HGC27 | Gastric Carcinoma | 10% FBS | >19.0 µM | High serum blunts toxicity; induces autophagy as an early stress response[8]. |
References
-
Safingol - Wikipedia. Wikimedia Foundation. URL:[Link]
-
C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines. PMC / NIH. URL: [Link]
-
A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. URL: [Link]
-
Evaluation of Sphinganine and Sphingosine as Human Breast Cancer Chemotherapeutic and Chemopreventive Agents. Ovid. URL:[Link]
-
Ceramide sphingolipid signaling mediates Tumor Necrosis Factor (TNF)-dependent toxicity via caspase signaling in dopaminergic neurons. PMC / NIH. URL:[Link]
-
Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. PMC / NIH. URL: [Link]
-
A Role of Sphingosine in the Intracellular Survival of Neisseria gonorrhoeae. Frontiers. URL: [Link]
-
3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells. RSC Publishing. URL:[Link]
Sources
- 1. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis [mdpi.com]
- 2. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Role of Sphingosine in the Intracellular Survival of Neisseria gonorrhoeae [frontiersin.org]
- 4. Safingol - Wikipedia [en.wikipedia.org]
- 5. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide sphingolipid signaling mediates Tumor Necrosis Factor (TNF)-dependent toxicity via caspase signaling in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. 3-Ketosphinganine provokes the accumulation of dihydroshingolipids and induces autophagy in cancer cells - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00852B [pubs.rsc.org]
Resolving peak tailing of (3R)-2-aminooctadecane-1,3-diol in reverse-phase HPLC
Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve symmetrical peak shapes for long-chain aliphatic amines.
Analyzing (3R)-2-aminooctadecane-1,3-diol (a stereoisomer of sphinganine) via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a classic chromatographic nightmare. The molecule possesses a highly hydrophobic 18-carbon tail coupled with a highly polar, basic primary amine headgroup (pKa ~9.1). This amphiphilic nature guarantees that if your chromatographic system is not thermodynamically optimized, you will experience severe peak tailing, loss of resolution, and poor quantitative reproducibility.
Below is our comprehensive troubleshooting guide, designed to explain the causality behind these interactions and provide self-validating methodologies to resolve them.
Section 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does my peak look like a "shark fin" (severe tailing) instead of a symmetrical Gaussian curve? A1: The primary cause of peak tailing is the occurrence of multiple, competing retention mechanisms[1]. In an ideal RP-HPLC separation, your analyte is retained solely through non-specific hydrophobic interactions with the C18 stationary phase. However, standard silica-based columns contain residual, unbonded silanol groups (Si-OH) on their surface. At a neutral mobile phase pH (e.g., pH 7.0), these silanols are ionized into acidic, negatively charged species (Si-O⁻), while the primary amine of your analyte is protonated and positively charged (NH₃⁺)[2]. This creates a strong, secondary cation-exchange interaction. Because this ionic interaction is kinetically slower than hydrophobic partitioning, the analyte molecules desorb from the column at different rates, elongating the trailing edge of the peak[3].
Q2: Should I adjust the mobile phase pH to fix this? A2: Yes, manipulating the mobile phase pH is the most effective first-line defense. You must operate outside the "danger zone" (pH 4 to 8) where both the amine and the silanols are ionized[2]. You have two thermodynamic pathways:
-
The Low-pH Strategy (< 3.0): By lowering the pH using 0.1% Formic Acid or Phosphate buffer, you force the acidic silanols (pKa ~3.5-4.5) into a fully protonated, neutral state (Si-OH). This shuts down the ion-exchange pathway, leaving only hydrophobic retention[4].
-
The High-pH Strategy (> 10.5): By raising the pH using Ammonium Hydroxide, you deprotonate the analyte's amine group into a neutral state (-NH₂). Crucial Caveat: Standard silica dissolves above pH 8. You must use specialized base-deactivated or hybrid-silica columns (e.g., Waters XBridge) to survive these conditions[1].
Q3: I am using a low-pH mobile phase, but my Asymmetry Factor (As) is still > 1.5. What is the next step? A3: If pH control is insufficient, the column may have highly active trace-metal impurities increasing silanol acidity[3], or you are experiencing mass overload due to the surfactant-like nature of the diol. If diluting your sample does not fix the tailing, introduce mobile phase additives:
-
Ion-Pairing Agents: Adding 5 mM Heptafluorobutyric acid (HFBA) or Trifluoroacetic acid (TFA) introduces a negatively charged, hydrophobic counter-ion that pairs with the positively charged amine. This forms a neutral complex that partitions cleanly into the stationary phase, drastically sharpening the peak[5].
-
Competing Bases: Adding 5 mM Triethylamine (TEA) acts as a sacrificial base. The TEA aggressively binds to the active silanols, masking them from your target analyte[4].
Q4: My sensitivity is too low to detect the tailing accurately. Is derivatization necessary? A4: this compound lacks a conjugated pi-electron system, making direct UV detection incredibly poor. Pre-column derivatization with o-phthalaldehyde (OPA) is highly recommended. OPA covalently reacts with the primary amine to form an isoindole derivative. This achieves two things simultaneously: it completely eliminates the basic nature of the amine (curing the peak tailing) and creates a highly fluorescent compound, boosting your detection sensitivity by orders of magnitude[5][6].
Section 2: Mechanistic & Workflow Visualizations
Caption: Thermodynamic mechanisms of secondary silanol interactions and chemical mitigation strategies.
Caption: Step-by-step decision matrix for resolving peak tailing of basic sphingoid compounds.
Section 3: Self-Validating Experimental Protocols
Protocol A: Low-pH Ion-Pairing RP-HPLC Method
Purpose: To achieve Gaussian peak shape for underivatized samples using ion-pairing chromatography.
-
Column Selection: Install a Type-B ultra-pure silica, fully endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[4].
-
Mobile Phase Preparation:
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid + 5 mM Heptafluorobutyric acid (HFBA)[5].
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid + 5 mM HFBA.
-
-
Chromatographic Conditions: Set column oven to 45°C. Elevated temperatures decrease mobile phase viscosity and improve the mass transfer kinetics of the long C18 aliphatic chain, directly sharpening the peak. Run a gradient from 50% B to 100% B over 10 minutes[7].
-
Self-Validation System (System Suitability):
-
Inject a 10 µg/mL standard. Calculate the USP Asymmetry factor (
at 10% peak height)[1]. -
Validation Check: Inject a 1x dilution and a 10x dilution. If the
of the 10x dilution drops from 1.8 to 1.1, your initial tailing was caused by mass overload (micelle formation on the column head), not silanol interactions. If remains > 1.5 across both dilutions, secondary interactions persist, dictating a need to increase HFBA concentration.
-
Protocol B: Pre-Column OPA Derivatization for Fluorescence Detection
Purpose: To covalently mask the basic amine, eliminating silanol interactions while enabling high-sensitivity detection.
-
Reagent Preparation: Dissolve 5 mg of o-phthalaldehyde (OPA) in 100 µL of methanol. Add 900 µL of 0.1 M sodium borate buffer (pH 9.5) and 5 µL of 2-mercaptoethanol. Protect from light.
-
Derivatization Reaction: Mix 20 µL of the lipid extract with 20 µL of the OPA reagent. Vortex and incubate at room temperature for exactly 1 minute.
-
Chromatographic Conditions: Inject 10 µL onto a C18 column. Elute isocratically using Methanol/Water (85:15, v/v). Detect using a Fluorescence Detector (FLD) set to Excitation 340 nm / Emission 450 nm[6].
-
Self-Validation System (Reaction Integrity):
-
Validation Check 1: Inject a reagent blank (OPA + buffer, no sample). Verify a flat baseline at the expected retention time to rule out ghost peaks from reagent degradation.
-
Validation Check 2: The reaction is validated as successful if the native analyte peak (monitored via UV at 210 nm) completely disappears, and a new, highly symmetrical peak (
< 1.1) appears in the FLD channel.
-
Section 4: Quantitative Data Summary
The table below summarizes the expected quantitative outcomes of implementing the various mitigation strategies discussed above.
| Mitigation Strategy | Primary Mechanism of Action | Expected Asymmetry ( | Signal-to-Noise (S/N) Impact | Validation Checkpoint |
| Unoptimized (pH 7.0) | Dual retention (Hydrophobic + Ionic) | 2.5 - 4.0 | Baseline (Poor) | N/A |
| Low pH (pH 2.5) | Protonates residual silanols (Si-OH) | 1.3 - 1.5 | +20% (Sharper peak) | Dilute 10x to rule out mass overload |
| Low pH + 5mM HFBA | Ion-pairing + Silanol suppression | 1.0 - 1.2 | +50% | Monitor MS for ion suppression |
| High pH (pH 11.0) | Deprotonates primary amine (-NH₂) | 1.0 - 1.2 | +40% | Monitor column backpressure (silica dissolution) |
| OPA Derivatization | Covalent amine masking | 0.9 - 1.1 | +1000% (FLD detection) | Blank injection for reagent ghost peaks |
References
-
"What Causes Peak Tailing in HPLC?", Chrom Tech, Inc.,[Link]
-
"Peak Tailing in HPLC", Element Lab Solutions, [Link]
-
"HPLC Tech Tip: Peak Tailing of Basic Analytes", Phenomenex,[Link]
-
"How to Reduce Peak Tailing in HPLC?", Phenomenex,[Link]
-
"HPLC analysis of sphingoid base production in W. ciferrii mutants...", ResearchGate,[Link]
-
"Determination of sphingoid bases from hydrolyzed glucosylceramide in rice and wheat by online post-column high-performance liquid chromatography with O-phthalaldehyde derivatization", ResearchGate,[Link]
-
"Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry", ResearchGate,[Link]
-
"Metabolic Profiling and Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry", Longdom Publishing,[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
Technical Support Center: Solvent Selection & Reconstitution Guide for (3R)-2-aminooctadecane-1,3-diol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (3R)-2-aminooctadecane-1,3-diol (commonly known as D-erythro-dihydrosphingosine or Sphinganine d18:0). Due to its highly hydrophobic 18-carbon aliphatic chain and polar aminodiol headgroup, this sphingolipid precursor presents unique challenges during reconstitution, storage, and aqueous dilution.
Below, you will find field-proven troubleshooting insights, quantitative solvent data, and self-validating experimental protocols to ensure the integrity of your assays.
I. Troubleshooting & FAQs
Q1: My compound is precipitating immediately upon dilution into aqueous cell culture media. How do I prevent this? The Causality: this compound possesses a saturated C18 aliphatic tail. When introduced directly into an aqueous buffer, water acts as a potent anti-solvent[1]. The inability of water to hydrogen-bond with the lipid tail creates an entropically unfavorable state, forcing the lipid molecules to rapidly self-associate via van der Waals forces to minimize hydrophobic surface exposure, resulting in macroscopic precipitation. The Solution: You must perform a "solvent shift" using a carrier complex. Dilute your primary organic stock into a carrier solution such as Fatty Acid-Free Bovine Serum Albumin (BSA) or 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) [2],[3]. These carriers possess hydrophobic pockets that sequester the C18 chain, effectively masking it from the aqueous environment and maintaining a stable dispersion.
Q2: Should I use Ethanol or DMSO as my primary stock solvent? The Causality: While both are viable, Ethanol (EtOH) is generally preferred for in vitro cell culture applications. DMSO is highly hygroscopic; every time a DMSO bottle is opened, it absorbs atmospheric moisture. Because water is an anti-solvent for this lipid, even trace amounts of absorbed water in your DMSO will drastically lower the solubility limit of the compound, leading to premature micro-precipitation[2]. Furthermore, ethanol is often better tolerated by cells at the final assay concentrations (<0.1% v/v) compared to DMSO, which can induce unintended differentiation or toxicity in sensitive cell lines.
Q3: Why is my lipid not dissolving in DMSO even at the recommended 10 mg/mL concentration? The Causality: In its crystalline solid state, the long saturated aliphatic chains of the lipid pack tightly together, generating substantial lattice energy. Room temperature solvent kinetics are often insufficient to break these intermolecular forces. The Solution: You must introduce thermal and mechanical energy. Heating the solution to 60°C increases solvent kinetic energy, while concurrent sonication provides the mechanical cavitation necessary to disrupt the crystalline lattice[2].
Q4: Why must I use Fatty Acid-Free BSA instead of standard BSA? The Causality: Standard BSA naturally carries endogenous lipids and fatty acids tightly bound to its hydrophobic binding sites. If you attempt to complex this compound using standard BSA, the binding pockets are already sterically hindered and occupied. Fatty acid-free BSA has been stripped of these endogenous lipids, leaving the hydrophobic pockets vacant and fully available to sequester your target lipid[3],[4].
II. Quantitative Solvent Comparison
The following table summarizes the solubility profiles and handling requirements for primary organic solvents used in the reconstitution of this compound[5],[2],[6].
| Primary Solvent | Max Solubility Limit | Preparation Requirements | Best Use Case |
| Ethanol (Absolute) | ~25 - 50 mg/mL | Sonication required; inert gas purging recommended. | In vitro cell culture; liposome/sphingosome formulation. |
| DMSO | ~10 - 25 mg/mL | Heating to 60°C + Sonication; Must use newly opened, anhydrous DMSO. | High-throughput screening; biochemical enzymatic assays. |
| Dimethyl Formamide (DMF) | ~10 mg/mL | Sonication required. | Chemical synthesis; specific analytical chromatography. |
| Aqueous Buffers (Water/PBS) | Insoluble | N/A | Do not use as a primary solvent. |
III. Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Preparation of a 10 mg/mL Primary Stock Solution
Note: This protocol uses Ethanol, but anhydrous DMSO may be substituted if required by your downstream assay.
-
Equilibration: Allow the lyophilized vial of this compound to equilibrate to room temperature for 30 minutes in a desiccator before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of absolute Ethanol (e.g., 100 µL for 1 mg of lipid) directly to the vial.
-
Thermal & Mechanical Disruption:
-
Place the vial in a heated ultrasonic water bath set to 50°C - 60°C[2].
-
Sonicate for 5 to 10 minutes.
-
-
Self-Validation Check (Tyndall Effect): Remove the vial and hold it against a dark background while shining a focused light beam (e.g., a laser pointer or strong LED) through the liquid.
-
Pass: The solution is optically clear with no light scattering. Proceed to step 5.
-
Fail: A visible beam of scattered light (Tyndall effect) indicates undissolved micro-crystals. Repeat Step 3.
-
-
Storage: Aliquot the clear stock solution into amber glass vials (avoid plastics as lipids can adhere to the walls). Purge the headspace of each vial with an inert gas (Argon or Nitrogen) to prevent oxidation, seal tightly, and store at -20°C[5],[6].
Protocol B: Preparation of Aqueous Working Solution via BSA Complexation
Use this protocol immediately prior to in vitro dosing.
-
Carrier Preparation: Prepare a 4 mg/mL solution of Fatty Acid-Free BSA in sterile PBS or water[4]. Filter-sterilize through a 0.22 µm PES membrane.
-
Stock Thawing: Thaw an aliquot of your primary stock (from Protocol A) at room temperature. Briefly vortex and sonicate for 1 minute to ensure any precipitated lipid is re-dissolved.
-
Solvent Shift (Complexation): While vortexing the BSA solution at medium speed, add the organic stock solution dropwise.
-
Critical Rule: The final concentration of the organic solvent must not exceed 0.1% v/v to prevent carrier protein denaturation and cellular toxicity.
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow the lipid tail to fully equilibrate into the hydrophobic pockets of the BSA[4].
-
Self-Validation Check: Inspect the final working solution. It must remain completely transparent. Any opalescence indicates that the lipid capacity of the BSA has been exceeded, and a lower stock concentration must be used.
IV. Reconstitution Workflow Visualization
Workflow for the reconstitution and aqueous complexation of this compound.
V. References
-
Google Patents (US2007061529A1). Lyophilization process and products obtained thereby. Retrieved from:
Sources
- 1. WO2007061529A1 - Lyophilization process and products obtained thereby - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LipidBank - Sphingophospholipid [lipidbank.jp]
- 4. adipogen.com [adipogen.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. D -erythro-Dihydrosphingosine = 98 764-22-7 [sigmaaldrich.com]
Addressing variability in sphingosine kinase assay results
Welcome to the Sphingosine Kinase (SphK) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the biochemical and biophysical complexities of SphK assays.
Sphingosine kinases (SphK1 and SphK2) are critical lipid kinases that phosphorylate pro-apoptotic sphingosine to generate the pro-survival second messenger, sphingosine-1-phosphate (S1P)[1]. Because the substrate is a highly hydrophobic lipid and the co-substrate is aqueous ATP, the assay occurs at a micellar interface. This biphasic reality is the root cause of 90% of assay variability.
Sphingolipid Rheostat: The critical balance between pro-apoptotic sphingosine and pro-survival S1P.
Part 1: Quantitative Parameters for Assay Optimization
To achieve reproducible results, you must respect the distinct biochemical requirements of the two SphK isoforms. Applying a "one-size-fits-all" buffer will guarantee assay failure.
| Parameter | SphK1 Requirement | SphK2 Requirement | Mechanistic Causality |
| Optimal Triton X-100 | 0.1% – 0.25%[1] | < 0.05% (Strongly Inhibited)[2] | SphK1 requires larger mixed micelles to access the lipid substrate. High Triton X-100 concentrations disrupt SphK2's unique membrane-binding domains, poisoning the enzyme[2]. |
| ATP | ~20 – 50 µM | ~100 – 200 µM | SphK2 has a lower affinity for ATP and requires higher concentrations to reach |
| Substrate Specificity | Sphingosine | Sphingosine, FTY720 | SphK2 possesses a more accommodating active site, allowing it to phosphorylate bulkier sphingosine analogs like the drug FTY720. |
| Divalent Cations | 10 mM Mg | 10 mM Mg | The true co-substrate is the Mg |
Part 2: Self-Validating Protocol (NBD-Sphingosine Phase Separation Method)
This fluorescence-based assay relies on the differential solubility of the fluorescently labeled substrate (lipophilic) and product (polar)[3]. Every step includes a mandatory validation gate to ensure systemic integrity.
Phase 1: Substrate Micelle Preparation
-
Prepare a 5X Substrate Working Solution containing 250 µM NBD-Sphingosine in 1X Kinase Buffer supplemented with Triton X-100 (0.25% for SphK1; 0.05% for SphK2).
-
Self-Validation Gate 1 (Visual Check): Inspect the solution. It must be optically clear. If it is cloudy, micelles have not formed, and the enzyme will be starved of substrate.
-
Fix: Vortex vigorously and incubate at 37°C for 5 minutes until completely transparent.
-
Phase 2: Enzymatic Reaction 3. In a 96-well plate, combine 10 µL of 5X Substrate, 10 µL of SphK Enzyme Solution, and 25 µL of Kinase Buffer. Pre-incubate at 37°C for 10 minutes. 4. Initiate the reaction by adding 5 µL of 10 mM ATP[3]. 5. Self-Validation Gate 2 (Control Logic): You must include a "No ATP" well and a "No Enzyme" well. The "No Enzyme" well validates that your NBD-sphingosine is not degrading into water-soluble fluorophores, while the "No ATP" well proves that background lysate kinases aren't driving false signals.
Phase 3: Lipid Extraction & Phase Separation 6. Stop the reaction by adding 150 µL of Chloroform:Methanol (2:1, v/v)[3]. 7. Add 50 µL of 1 M KCl to force a harsh phase separation[3]. Vortex for 1 minute. 8. Centrifuge at 1,500 x g for 10 minutes[3]. 9. Self-Validation Gate 3 (Interface Integrity): Carefully aspirate 50 µL of the upper aqueous phase (containing the NBD-S1P product) and transfer to a black 96-well reading plate[3]. Critical: Do not touch the white protein interface. If you aspirate any of the lower organic phase, your read will be artificially spiked by unreacted NBD-sphingosine. 10. Measure fluorescence (Excitation ~474 nm / Emission ~539 nm)[3].
Self-validating experimental workflow for SphK assays, highlighting critical quality control gates.
Part 3: Troubleshooting Guides & FAQs
Q: Why are my technical replicates showing massive well-to-well variability (>20% CV) in the NBD-Sphingosine assay? A: This is almost always caused by mechanical pipetting errors during the phase separation step. Unreacted NBD-sphingosine is highly fluorescent and resides entirely in the lower organic phase[3]. If your pipette tip even slightly disturbs the interface and pulls up a fraction of a microliter of the organic phase, the fluorescence in your aqueous read will spike exponentially. Solution: Sacrifice yield for purity. If you have 100 µL of aqueous phase available, only transfer 50 µL. Use a multichannel pipette with slow aspiration speeds to avoid creating a vortex that pulls the organic phase upward.
Q: I am using a Luminescence ATP-Depletion Assay (e.g., Echelon) on crude cell lysates, and my SphK activity is off the charts, even in my negative controls. What is happening?
A: ATP depletion assays measure the loss of ATP to infer kinase activity[4]. Crude cell lysates are packed with endogenous ATPases and non-specific kinases that will rapidly hydrolyze ATP, mimicking SphK activity and creating massive false positives.
Solution: You must chemically silence background ATPases. Supplement your lysis and reaction buffers with broad-spectrum phosphatase/ATPase inhibitors, such as Sodium Orthovanadate (Na
Q: I successfully optimized my assay for SphK1, but when I swapped in SphK2 using the exact same buffer, the enzyme showed zero activity. Is my SphK2 dead? A: Likely not. You are experiencing detergent poisoning. SphK1 requires roughly 0.25% Triton X-100 to optimally present the sphingosine substrate in mixed micelles[1]. However, this exact concentration of Triton X-100 completely inhibits SphK2[2]. Solution: SphK2 requires a much lower detergent concentration. Reduce Triton X-100 to ≤0.05% when assaying SphK2, or switch to using fatty-acid-free Bovine Serum Albumin (BSA) as a lipid carrier instead of a chemical detergent.
Q: My kinetic time-course is non-linear right from the start. The reaction seems to plateau after just 10 minutes. A: You are violating Michaelis-Menten conditions by depleting your substrate too quickly. If the enzyme consumes more than 10-15% of the available ATP or sphingosine, the reaction rate will drop, and your calculated activity will be artificially low. Solution: Dilute your SphK enzyme concentration or shorten your incubation time. The assay must be read during the initial linear phase of product formation.
References
- Echelon Biosciences Inc.
- Source: benchchem.
- Source: aacrjournals.
- HEPATOLOGY, Vol. 60, No.
- Source: nih.
Sources
- 1. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. aacrjournals.org [aacrjournals.org]
Long-term stability of (3R)-2-aminooctadecane-1,3-diol in methanol vs ethanol
The Sphingolipid Support Desk: (3R)-2-aminooctadecane-1,3-diol Stability
Welcome to the Technical Support Center for sphingolipid handling. As a Senior Application Scientist, I frequently encounter researchers struggling with the long-term stability and reproducibility of this compound (commonly known as sphinganine or dihydrosphingosine) in alcohol-based solvents.
Unlike complex glycerophospholipids, free sphingoid bases present unique biophysical challenges. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols for managing sphinganine in methanol versus ethanol.
Part 1: Chemical Causality & Solvent Dynamics
To troubleshoot sphinganine, you must understand its structural causality. This compound is a fully saturated sphingoid base [1].
-
The Saturation Effect: Unlike sphingosine, which possesses a 4,5-trans double bond that introduces a rigid "kink" into the aliphatic chain, sphinganine's fully saturated C18 backbone allows for highly efficient, tight intermolecular packing. This drastically raises its phase transition temperature.
-
Solvent Interaction: Because of this tight packing, sphinganine is notorious for solidifying or forming micro-precipitates at room temperature in polar solvents like methanol and ethanol [4]. While both solvents are excellent for preventing oxidative degradation (as the molecule lacks oxidizable double bonds), they differ critically in vapor pressure and biological compatibility [2].
Part 2: Frequently Asked Questions (FAQs)
Q: Why does my sphinganine stock solution in methanol appear cloudy after a week at -20°C? A: The cloudiness is not chemical degradation; it is physical precipitation. At -20°C, the solubility limit of sphinganine in methanol is easily exceeded due to its saturated aliphatic tail. Furthermore, methanol's high vapor pressure can lead to micro-evaporation within the vial headspace, artificially concentrating the lipid until it crashes out.
Q: Which solvent ensures better long-term stability: Methanol or Ethanol? A: Chemically, this compound is highly stable in both solvents over 6–12 months at -20°C, with no degradation of the primary amine or hydroxyl groups typically observed [5]. However, ethanol is practically superior for long-term stock maintenance . Methanol's higher volatility (vapor pressure of 13.02 kPa at 20°C vs. ethanol's 5.95 kPa) makes it highly prone to evaporation during repeated freeze-thaw cycles, ruining quantitative accuracy. Additionally, ethanol is preferred for downstream biological applications, such as generating BSA-lipid complexes for cell culture, due to its lower cellular toxicity [3].
Q: Can I use a Chloroform/Methanol mixture to prevent precipitation? A: While a 5:1 or 2:1 chloroform:methanol mixture provides superior immediate solubility [3], it is not recommended for long-term storage (>3 months). Chloroform can slowly decompose to generate trace phosgene and hydrochloric acid, which can protonate or react with the primary amine at the C2 position of sphinganine. Stick to pure ethanol or methanol for long-term storage and use heat/sonication for recovery.
Part 3: Troubleshooting Guide
Issue: Inconsistent LC-MS/MS quantification after 1 month of storage.
-
Root Cause: The lipid has either micro-precipitated out of solution or the solvent (especially methanol) has evaporated, altering the concentration.
-
Causality: Sphingolipids adhere non-specifically to the walls of plastic microcentrifuge tubes or precipitate invisibly at the bottom of glass vials.
-
Resolution: Never use cold stocks. Heat the vial to 40°C and sonicate for 5 minutes before pipetting [4].
-
Self-Validating Check: Implement gravimetric tracking. Weigh your sealed vial immediately after making the stock and record the mass. Before your next use, weigh it again. If the mass has decreased, solvent has escaped, and the concentration is void.
Part 4: Quantitative Data Comparison
The following table summarizes the biophysical and practical differences when storing this compound in methanol versus ethanol.
| Parameter | Methanol | Ethanol |
| Solubility Limit (25°C) | Low (Prone to micro-precipitation) | Low to Moderate |
| Solubility Limit (40°C + Sonication) | ~10 mg/mL | ~10 mg/mL (Add 5% water if needed) |
| Chemical Stability (-20°C, 6 months) | > 98% intact | > 98% intact |
| Vapor Pressure (20°C) | 13.02 kPa (High evaporation risk) | 5.95 kPa (Stable concentration) |
| Downstream Compatibility | Analytical (LC-MS/MS, SPE) | Biological (Cell culture, BSA-complexes) |
| Recommended Storage Vessel | Amber glass with PTFE-lined cap | Amber glass with PTFE-lined cap |
Part 5: Self-Validating Standard Operating Procedure (SOP)
To guarantee the integrity of your this compound stocks, follow this self-validating methodology.
Step 1: Gravimetric Preparation
-
Equilibrate the solid sphinganine vial to room temperature in a desiccator to prevent condensation.
-
Weigh the solid lipid on a microbalance.
-
Add HPLC-grade Ethanol (preferred) or Methanol to achieve a 10 mM stock.
Step 2: Thermal Solubilization
-
Heat the glass vial in a water bath at 40°C for 5–10 minutes [4].
-
Transfer to a bath sonicator and sonicate for 3 minutes.
-
Self-Validation: Hold the vial to the light. Look for "Schlieren lines" (optical distortions indicating incomplete mixing) or floating particulates. The solution must be optically perfect.
Step 3: Storage and Blanketing
-
Blanket the headspace of the vial with a gentle stream of Nitrogen or Argon gas to displace oxygen and ambient moisture.
-
Seal tightly with a PTFE-lined cap.
-
Weigh the entire sealed assembly and record this "Stock Mass" on the label. Store at -20°C [4].
Step 4: Pre-Use Recovery (Critical)
-
Remove from -20°C and immediately weigh the vial. If the mass matches the "Stock Mass," your concentration is intact.
-
Re-heat to 40°C and sonicate prior to drawing any volume [2].
Part 6: Workflow Visualization
Workflow for the solubilization and long-term storage of sphinganine.
References
- fourier transform mass spectrometry (fia-ftms) method to identify and quantify lipids in human fecal samples. uni-regensburg.de.
- Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC - NIH. nih.gov.
- Sphingolipid Advice | News & Announcements - Cayman Chemical. caymanchem.com.
- TECHNICAL DATA SHEET - Sigma-Aldrich. sigmaaldrich.com.
- A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. nih.gov.
Validation & Comparative
NMR spectral analysis data for (3R)-2-aminooctadecane-1,3-diol characterization
High-Resolution 2D NMR vs. 1D NMR for the Characterization of (3R)-2-aminooctadecane-1,3-diol
This compound, commonly known as D-erythro-sphinganine, is a critical sphingoid base and a fundamental precursor in the de novo biosynthesis of ceramides and complex sphingolipids . In pharmaceutical development, highly pure sphinganine standards are essential for synthesizing ceramide analogs, developing kinase inhibitors, and serving as biomarkers for metabolic disorders. However, the structural validation of this lipid presents a significant analytical challenge that requires advanced spectroscopic workflows.
The Analytical Challenge: Overcoming Aliphatic Masking
Sphinganine consists of a highly polar 2-amino-1,3-diol headgroup attached to a hydrophobic 15-carbon aliphatic tail. When utilizing conventional 1D Nuclear Magnetic Resonance (NMR) spectroscopy, the sheer volume of methylene protons (C5–C17) creates a massive, unresolved multiplet between 1.20 and 1.45 ppm. Furthermore, the amphiphilic nature of sphinganine causes micelle formation in standard non-polar deuterated solvents (like CDCl3), leading to severe line broadening and masking of the critical stereocenters at C2 and C3.
Figure 1: De novo sphingolipid biosynthetic pathway highlighting sphinganine as a central precursor.
Performance Comparison: 1D NMR vs. 2D NMR Methodologies
To objectively evaluate the structural fidelity of a sphinganine standard, we must compare the conventional analytical approach against a high-resolution 2D methodology.
The Alternative: Conventional 1D NMR (400 MHz) Historically, 1D 1H and 13C NMR have been utilized for basic identity testing. However, 1D NMR fails to unambiguously resolve the diastereotopic protons at C1 (3.47 and 3.52 ppm), which frequently overlap with trace water or methanol solvent peaks. Relying solely on 1D NMR for purity validation poses a severe risk of missing critical stereochemical impurities (e.g., the L-threo isomer, safingol) due to signal convolution.
The Recommended Workflow: High-Resolution 2D NMR Suite (600 MHz) Implementing a 600 MHz 2D NMR workflow (incorporating 1H-13C HSQC and 1H-1H COSY) objectively outperforms 1D techniques. By dispersing the overlapping proton signals across a second carbon dimension, Heteronuclear Single Quantum Coherence (HSQC) clearly separates the C1, C2, and C3 resonances. This allows researchers to definitively map the J-coupling networks, confirming the (2S,3R) erythro configuration and validating the standard's purity against synthetic byproducts .
Experimental Design & Self-Validating Protocols
As an Application Scientist, ensuring reproducibility requires building self-validating mechanisms into the protocol. The following methodology details the causal reasoning behind each physical and analytical manipulation.
Causality in Solvent Selection: Methanol-d4 (CD3OD) is strictly mandated over CDCl3. CD3OD disrupts the intermolecular hydrogen bonding of the 1,3-diol and primary amine groups, preventing micellar aggregation. This directly causes a dramatic sharpening of the spectral lines, enabling the resolution of the fine doublet-of-doublets (dd) splitting at C1.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of the this compound standard to ensure an optimal signal-to-noise ratio for 13C detection.
-
Solubilization: Dissolve the standard in 600 µL of high-purity CD3OD (≥99.8% D). Sonicate for 2 minutes at room temperature to ensure complete dissolution without inducing thermal degradation of the amine group.
-
Internal Calibration (Self-Validation): Transfer the solution to a 5 mm NMR tube. During acquisition, lock and shim the spectrometer. Crucial Step: Internally reference the spectrum to the residual CD2HOD solvent quintet precisely at δ 3.31 ppm (1H) and the septet at δ 49.0 ppm (13C). This creates a self-validating baseline; if the solvent peak shifts due to pH or concentration changes, the entire spectrum is dynamically corrected.
-
1D Acquisition: Acquire a standard 1H spectrum (600 MHz, 64 scans, relaxation delay 2.0 s) to verify gross concentration and sample integrity.
-
2D HSQC Acquisition: Acquire a phase-sensitive 1H-13C HSQC spectrum. Set the 13C spectral width to 160 ppm to capture both the aliphatic tail and the oxygenated carbons. This step isolates the C1/C2/C3 cross-peaks from the bulk aliphatic chain.
Figure 2: Optimized high-resolution NMR analytical workflow for sphinganine characterization.
Quantitative NMR Spectral Data
The table below summarizes the optimized high-resolution NMR data for this compound, demonstrating the precision achievable with the 2D workflow. Note how the C1 protons, which would typically present as an unresolved lump in 1D NMR, are clearly defined as distinct J-coupled multiplets.
| Carbon Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) | Multiplicity / J-Coupling (Hz) |
| C1 | 62.1 | 3.52, 3.47 | dd (J = 11.0, 4.5 Hz) |
| C2 | 57.0 | 2.72 | m |
| C3 | 72.3 | 3.72 | m |
| C4 | 34.8 | 1.54 | m |
| C5–C17 | 22.8 – 33.1 | 1.29 – 1.42 | br s (bulk aliphatic overlap) |
| C18 | 14.4 | 0.90 | t (J = 7.0 Hz) |
References
-
Farley, S., Stein, F., Haberkant, P., Tafesse, F. G., & Schultz, C. (2024). Trifunctional Sphinganine: A New Tool to Dissect Sphingolipid Function. ACS Chemical Biology.[Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 91486, Sphinganine. PubChem Database.[Link]
Stereochemical Distinctions: A Comparative Guide to D-erythro and L-threo-Sphingosine
Content Type: Technical Comparison Guide Audience: Researchers, Lipidomics Specialists, and Drug Development Professionals
Executive Summary: The Stereochemical Imperative
In sphingolipid research, stereochemistry is not a trivial detail—it is the primary determinant of biological function. While D-erythro-sphingosine (2S, 3R) serves as the fundamental backbone for all naturally occurring mammalian sphingolipids and a precursor to the potent signaling molecule Sphingosine-1-Phosphate (S1P), its diastereomer, L-threo-sphingosine (2S, 3S), functions primarily as a pharmacological tool, notably as a Protein Kinase C (PKC) inhibitor.
Confusing these isomers leads to catastrophic experimental artifacts. A "sphingosine" treatment that fails to induce S1P-mediated migration may simply be the wrong isomer. This guide provides the structural, functional, and analytical frameworks to rigorously distinguish these two molecules.
Structural & Mechanistic Comparison
The difference between these isomers lies in the orientation of the hydroxyl group at Carbon-3 and the amino group at Carbon-2.
Stereochemical Configuration
-
D-erythro-sphingosine (Natural): The amino group at C2 and the hydroxyl group at C3 are in the erythro relationship (anti-like in Fischer projection logic, but specifically
in Cahn-Ingold-Prelog priority). -
L-threo-sphingosine (Synthetic/Inhibitor): The C3 hydroxyl is inverted (
). This subtle shift prevents the molecule from fitting into the catalytic pocket of Sphingosine Kinase (SphK) but enhances its ability to interact with the regulatory domain of PKC.
Comparative Properties Table
| Feature | D-erythro-Sphingosine | L-threo-Sphingosine |
| Stereochemistry | (2S, 3R, 4E) | (2S, 3S, 4E) |
| CAS Number | 123-78-4 | 25695-95-8 |
| Primary Biological Role | Biosynthetic precursor; S1P signaling substrate | PKC Inhibitor; SphK competitive inhibitor |
| Sphingosine Kinase Activity | Substrate (High affinity phosphorylation) | Non-substrate (Often inhibits SphK) |
| PKC Interaction | Weak/Moderate inhibitor | Potent inhibitor (Competitive with DAG/Phorbol esters) |
| Ceramide Synthase | Acylated to form natural Ceramides | Poor substrate; forms non-natural ceramides |
Biological Signaling Pathways
The divergence in biological activity is absolute. D-erythro-sphingosine promotes cell survival and migration via the "Sphingolipid Rheostat" (conversion to S1P). L-threo-sphingosine acts as a "brake" on cell growth by inhibiting PKC and failing to generate S1P.
Pathway Visualization
Figure 1: Functional divergence of sphingosine isomers.[1] D-erythro feeds the S1P rheostat, while L-threo blocks PKC signaling.
Analytical Methodologies
Distinguishing these isomers is analytically challenging because they are isobaric (same mass: 299.5 Da) and have identical fragmentation patterns in standard MS/MS. Separation must be achieved chromatographically or enzymatically.
Method A: LC-MS/MS with Chiral Separation (Gold Standard)
Standard C18 columns often fail to resolve diastereomers adequately, leading to co-elution.
-
Recommendation: Use a Chiralpak or specialized HILIC column.
-
Mechanism: Separation is based on the spatial interaction of the chiral stationary phase with the specific stereochemistry of the amino-diol headgroup.
Method B: Enzymatic Validation (Functional Assay)
If LC-MS is unavailable, an in vitro kinase assay is definitive.
-
Concept: Incubate the unknown isomer with Recombinant SphK1 and ATP.
-
Result: Only D-erythro will result in the depletion of ATP or the appearance of a mass peak at 379.2 Da (S1P). L-threo will remain unreacted.
Detailed Experimental Protocols
Protocol 1: Chiral LC-MS/MS Separation
This protocol ensures baseline separation of erythro and threo forms.
Reagents:
-
LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Formic Acid (FA), Ammonium Formate.[2]
-
Internal Standard: C17-Sphingosine (D-erythro).
Workflow:
-
Sample Preparation:
-
Aliquot 50 µL of biological sample (serum/cell lysate).
-
Add 200 µL MeOH containing Internal Standard (200 nM).[3]
-
Vortex 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to glass vial. Note: Avoid plastic vials to prevent lipid sorption.
-
-
Chromatography (Chiral):
-
Column: Chiralpak IA-3 or equivalent (3 µm, 2.1 x 150 mm).
-
Mobile Phase A: ACN:Water (95:5) + 0.1% FA + 10mM Ammonium Formate.
-
Mobile Phase B: MeOH + 0.1% FA.[3]
-
Gradient: Isocratic hold or shallow gradient depending on specific column age.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Sphingosine (d18:1): m/z 300.3
282.3 (Water loss), 252.3. -
S1P (d18:1): m/z 380.3
264.3.
-
-
Differentiation: D-erythro typically elutes after L-threo on polysaccharide-based chiral columns (verify with pure standards).
-
Protocol 2: The "SphK Susceptibility" Test
Use this to validate the identity of a purchased standard or synthesized compound.
Reagents:
-
Recombinant Human SphK1 (commercially available).
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM
-mercaptoethanol, 10 mM MgCl , 10% Glycerol. -
ATP (1 mM).
Steps:
-
Reaction Mix: Prepare 100 µL reaction volume containing Kinase Buffer, 10 µM of the unknown Sphingosine isomer, and 5 ng SphK1 enzyme.
-
Initiation: Add ATP (final conc. 500 µM) to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Add 100 µL cold ACN (acidified with 1% FA).
-
Readout: Inject into LC-MS (Standard C18 is acceptable here as we are looking for mass shift, not isomer separation).
-
Positive Result (D-erythro): Appearance of peak at m/z 380.3 (S1P).
-
Negative Result (L-threo): No S1P peak; parent peak at m/z 300.3 remains unchanged.
-
Analytical Workflow Diagram
Figure 2: Decision tree for identifying sphingosine stereoisomers.
References
-
Merrill, A. H., et al. (1989).[4] "Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds." Biochemistry.
-
Hannun, Y. A., & Obeid, L. M. (2008). "Principles of bioactive lipid signalling: lessons from sphingolipids." Nature Reviews Molecular Cell Biology.
-
Pyne, S., & Pyne, N. J. (2000). "Sphingosine 1-phosphate signalling in mammalian cells." Biochemical Journal.
-
Bielawski, J., et al. (2006). "Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Molecular Biology.
-
Olivera, A., & Spiegel, S. (1993). "Sphingosine-1-phosphate as second messenger in cell proliferation induced by PDGF and FCS mitogens." Nature.
Sources
- 1. Comparison of the metabolism of L-erythro- and L-threo-sphinganines and ceramides in cultured cells and in subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Comparative Guide: Bioactivity of Synthetic vs. Natural (3R)-2-Aminooctadecane-1,3-diol
Executive Summary
In the context of sphingolipid research, (3R)-2-aminooctadecane-1,3-diol (commonly known as Sphinganine or Dihydrosphingosine) serves as the fundamental backbone for de novo ceramide biosynthesis.[1][2][3]
The Verdict: For metabolic flux analysis, enzymatic kinetics (
These impurities are not inert; they act as competitive inhibitors or dead-end substrates for Ceramide Synthase (CerS), artificially altering metabolic rates and cytotoxicity profiles. This guide details the mechanistic divergence between the two sources.
Chemical Identity & Stereochemical Fidelity
The biological activity of sphinganine is dictated by the absolute configuration of its two chiral centers at Carbon-2 (amine) and Carbon-3 (hydroxyl).
The "Natural" Standard
-
IUPAC Name:
-2-aminooctadecane-1,3-diol.[1][2][4] -
Common Name: D-erythro-sphinganine.[5]
-
Source: Extracted from yeast fermentation or semi-synthetic hydrolysis of natural cerebrosides.
-
Bioactivity: The exclusive substrate for mammalian Ceramide Synthases (CerS1-6).
The "Synthetic" Challenge
-
Composition: Often sold as DL-erythro (a 1:1 mixture of the natural
and the unnatural enantiomer). Lower-grade synthesis may also include threo diastereomers ( / ). -
Impact:
-
Effective Concentration: If using a racemate, the effective concentration of the biologically active species is only 50% of the nominal molarity.
-
Interference: The unnatural enantiomers (
or L-threo) can bind to active sites without undergoing catalysis, skewing kinetic data.
-
Table 1: Stereochemical Comparison
| Feature | Natural (D-erythro) | Synthetic (Racemic DL-erythro) | Synthetic (Unpurified/Threo mix) |
| Configuration | Mix of Erythro + Threo forms | ||
| CerS Substrate | 100% Efficiency | ~50% Efficiency | Competitive Inhibition Risk |
| Cytotoxicity | High (Accumulation induces apoptosis) | Variable (Diluted effect) | Altered (Threo forms often less toxic) |
| Use Case | Cell signaling, Kinetics | Standards for non-chiral MS | NOT RECOMMENDED |
Mechanistic Divergence: Enzymatic Kinetics
The critical differentiator is the interaction with Ceramide Synthase (CerS) . This enzyme condenses sphinganine with fatty acyl-CoA to form dihydroceramide.[6][7]
The Stereospecificity Gate
CerS enzymes exhibit strict stereospecificity for the D-erythro configuration.
-
Natural Sphinganine: Rapidly acylated into dihydroceramide.[8]
-
Synthetic (Wrong Isomer): The L-threo or unnatural erythro isomers are poorly acylated. However, they can occupy the binding pocket, acting as competitive inhibitors. This mimics the effect of Fumonisin B1 (a known CerS inhibitor), leading to an artificial accumulation of endogenous sphingoid bases.
Pathway Visualization
The following diagram illustrates how synthetic impurities disrupt the metabolic flux.
Figure 1: Metabolic fate of Natural vs. Synthetic Sphinganine. Green nodes indicate enzymatic machinery; Blue indicates physiological flow; Red indicates inhibition and toxicity pathways caused by synthetic impurities.
Bioactivity & Cytotoxicity Data[2][5][6][9][10][11][12]
Experimental evidence highlights distinct biological outcomes based on the isomer used.[9]
Comparative Bioactivity Data[14][15]
| Parameter | Natural Sphinganine | Synthetic (Racemic/Impure) | Implication |
| Uptake Kinetics | Rapid cellular internalization | Similar uptake, distinct intracellular sorting | Isomers enter cells but traffic differently. |
| Apoptosis Induction | Racemic mixtures dilute the pro-apoptotic signal. | ||
| PKC Inhibition | Potent inhibitor of Protein Kinase C | Reduced inhibition potency | "Wrong" isomers fail to dock into the PKC regulatory domain. |
| TNF- | Synergistic cytotoxicity | Protective Effect (Threo form) | CRITICAL: DL-threo-sphinganine has been shown to protect against TNF- |
Key Insight: A study by Meyer et al. demonstrated that while natural erythro-sphinganine promotes cell death, the threo-isomer (often found in low-quality synthetic synthesis) actually protects cells from TNF-induced cytotoxicity by inhibiting de novo ceramide generation [1].
Experimental Protocols for Validation
To ensure data integrity, researchers must validate the stereochemical purity of their sphinganine source before commencing sensitive signaling experiments.
Protocol A: Stereoselective LC-MS/MS Analysis
Standard C18 columns cannot separate enantiomers. You must use a chiral stationary phase.
-
Column Selection: Chiralpak IA or OD-H column (or equivalent cellulose-based stationary phase).
-
Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1 v/v/v) for normal phase chiral separation.
-
Detection: MS/MS (MRM mode). Transition:
. -
Result Interpretation:
-
Natural:[10] Single peak at retention time
. -
Synthetic Racemate: Two peaks (
area ratio) at and .
-
Protocol B: Ceramide Synthase (CerS) Activity Assay
This assay determines if your substrate is being metabolized or acting as an inhibitor.
Reagents:
Workflow Visualization:
Figure 2: Workflow for validating CerS activity. Low conversion rates using synthetic substrates indicate stereochemical incompatibility.
References
-
Meyer, S. G., & de Groot, H. (2003). Cycloserine and threo-dihydrosphingosine inhibit TNF-alpha-induced cytotoxicity: evidence for the importance of de novo ceramide synthesis in TNF-alpha signaling.[5] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
-
Merrill, A. H., Jr. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews.
-
Lahiri, S., et al. (2007).[11] Kinetic characterization of mammalian ceramide synthases: determination of Km values towards sphinganine. FEBS Letters.
-
Bielska, A. A., et al. (2020). Sphingolipid metabolism and cancer signaling.[6][12][13] International Journal of Molecular Sciences.
-
Futerman, A. H., & Riezman, H. (2005). The ins and outs of sphingolipid synthesis. Trends in Cell Biology.
Sources
- 1. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cycloserine and threo-dihydrosphingosine inhibit TNF-alpha-induced cytotoxicity: evidence for the importance of de novo ceramide synthesis in TNF-alpha signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines | PLOS One [journals.plos.org]
- 7. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifunctional sphinganine: a new tool to dissect sphingolipid function | bioRxiv [biorxiv.org]
- 9. Sphinganine-Analog Mycotoxins | Encyclopedia MDPI [encyclopedia.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphinganine-Analog Mycotoxins (SAMs): Chemical Structures, Bioactivities, and Genetic Controls [mdpi.com]
- 13. mdpi.com [mdpi.com]
Comparative Guide: (3R)-2-aminooctadecane-1,3-diol vs. C2-Ceramide in Apoptosis Induction
Executive Summary
This guide provides a technical comparison between (3R)-2-aminooctadecane-1,3-diol (commonly known as D-erythro-Sphinganine or Dihydrosphingosine) and C2-Ceramide (N-acetylsphingosine).[1] While both lipids are potent inducers of apoptosis, they operate through distinct molecular mechanisms.
-
C2-Ceramide acts as a cell-permeable mimetic of stress-induced ceramide generation, primarily targeting Protein Phosphatase 2A (PP2A) and the mitochondrial outer membrane .
-
Sphinganine functions primarily as a Protein Kinase C (PKC) inhibitor and lysosomotropic agent. Its cytotoxicity is often associated with the accumulation of free sphingoid bases (e.g., during fumonisin toxicity).
Part 1: Chemical & Structural Basis
To ensure experimental accuracy, researchers must distinguish between the specific stereoisomers and functional groups of these lipids.
| Feature | This compound | C2-Ceramide |
| Common Name | D-erythro-Sphinganine (Sphinganine) | N-Acetyl-D-sphingosine (C2-Cer) |
| Structure Type | Free Sphingoid Base (Precursor) | Short-chain Ceramide Analog |
| C4-C5 Bond | Single Bond (Saturated) | Trans-Double Bond (Unsaturated) |
| Functional Group | Free Amine (-NH2) | Amide (-NH-CO-CH3) |
| Charge at pH 7.4 | Positive (Protonated amine) | Neutral |
| Physiological Role | Intermediate in de novo synthesis | Synthetic tool (mimics natural ceramide) |
Critical Note on Nomenclature: Do not confuse Sphinganine with C2-Dihydroceramide (N-acetylsphinganine). C2-Dihydroceramide is the N-acetylated form of sphinganine and is frequently used as a negative control for C2-Ceramide because it lacks the C4-C5 double bond and is often biologically inactive in acute signaling. Sphinganine (the free base), however, is highly cytotoxic.
Part 2: Mechanisms of Action
The apoptotic efficacy of these two compounds relies on fundamentally different signaling cascades.
C2-Ceramide: The "Stress Mimic"
C2-Ceramide is used to simulate the rapid burst of intracellular ceramide that occurs in response to stress (e.g., TNF-
-
PP2A Activation: C2-Ceramide directly binds and activates Ceramide-Activated Protein Phosphatases (CAPP), specifically PP2A. PP2A dephosphorylates Akt (Protein Kinase B) at Ser473, shutting down cell survival pathways.
-
Mitochondrial Permeabilization: C2-Ceramide facilitates the formation of channels in the mitochondrial outer membrane or promotes Bax/Bak oligomerization, leading to Cytochrome C release and Caspase-9 activation.
-
Requirement: The C4-C5 trans-double bond is often cited as essential for these specific protein interactions.
Sphinganine: The PKC Inhibitor
Sphinganine accumulates naturally when Ceramide Synthase is inhibited (e.g., by Fumonisin B1). Its toxicity is distinct from ceramide.
-
PKC Inhibition: Possessing a positive charge similar to sphingosine, sphinganine acts as a competitive inhibitor of Protein Kinase C (PKC) by interfering with the regulatory domain's interaction with diacylglycerol/phorbol esters.
-
Lysosomal Destabilization: As a weak base, sphinganine can accumulate in acidic lysosomes, altering pH and causing lysosomal membrane permeabilization (LMP).
Pathway Visualization
Figure 1: Divergent signaling pathways. C2-Ceramide activates phosphatases and targets mitochondria, while Sphinganine inhibits kinases and destabilizes lysosomes.
Part 3: Performance Metrics & Data Comparison
The following data summarizes typical experimental outcomes in mammalian cell lines (e.g., HL-60, MCF-7, Jurkat).
| Metric | C2-Ceramide | Sphinganine |
| Typical IC50 (24h) | 10 – 50 µM | 5 – 20 µM (Cell type dependent) |
| Time to Apoptosis | Rapid (4 – 12 hours) | Intermediate (12 – 24 hours) |
| Solubility (Stock) | DMSO (up to 20 mg/mL) | Ethanol or DMSO (up to 10 mg/mL) |
| Solubility (Media) | ~50 µg/mL (limited stability) | Poor (Requires BSA complexing) |
| Control Compound | C2-Dihydroceramide (Inactive) | Sphingosine (Active analog) |
| Key Marker | PARP Cleavage, DNA Laddering | LDH Release (Necrosis/Apoptosis mix) |
Key Insight: While C2-Ceramide induces "cleaner" apoptotic features (DNA laddering) at lower concentrations, Sphinganine can trigger mixed cell death (apoptosis/necrosis) at high concentrations due to its detergent-like properties on membranes.
Part 4: Experimental Protocols
Solubilization & Storage
Lipid delivery is the most common source of experimental error.
-
C2-Ceramide Stock: Dissolve to 50 mM in fresh, anhydrous DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as C2-ceramide can precipitate.
-
Sphinganine Stock: Dissolve to 10-20 mM in Ethanol or DMSO. Warm to 37°C if cloudy.
Treatment Workflow (Adherent Cells)
To ensure specific signaling, serum starvation is recommended to reduce background kinase activity (e.g., from insulin/growth factors).
Step-by-Step Protocol
-
Seeding: Plate cells (e.g., 5 x 10⁵ cells/well in 6-well plate) and allow 24h attachment.
-
Synchronization (Optional but Recommended): Replace media with serum-free media (or 0.5% FBS) for 12 hours prior to treatment.
-
Preparation of Working Solutions:
-
C2-Ceramide:[1][2][3][4][5][6][7][8][9] Dilute DMSO stock directly into warm media to final concentration (e.g., 20 µM). Vortex immediately. Final DMSO < 0.1%.
-
Sphinganine:[2][4][10][11][12][13]Critical Step: Pre-complexing with BSA is often required to prevent precipitation and ensure bioavailability. Mix sphinganine stock with 0.4% fatty-acid-free BSA in PBS at 37°C for 15 mins before adding to media.
-
-
Incubation: Treat cells for 6, 12, and 24 hours.
-
Harvest: Collect floating and adherent cells (trypsinize) to capture early apoptotic populations.
Workflow Diagram
Figure 2: Experimental workflow highlighting the BSA complexing step required for Sphinganine stability.
Part 5: Troubleshooting & Controls
The "Control" Trap: A common error is using Sphinganine as a negative control for C2-Ceramide. This is incorrect. Sphinganine is bioactive.
-
Correct Negative Control for C2-Ceramide: C2-Dihydroceramide (N-acetylsphinganine). It lacks the 4,5-trans double bond and typically does not activate PP2A or induce mitochondrial pore formation at similar concentrations.
-
Verification: If C2-Ceramide induces apoptosis but C2-Dihydroceramide does not, the effect is specific to the ceramide structure (double bond dependent).
Artifacts:
-
Precipitation: If media turns cloudy upon addition, the lipid has precipitated. Data is invalid. Use the BSA complexing method.
-
Necrosis: High concentrations (>50 µM) of either lipid can cause rapid membrane lysis (necrosis) rather than programmed cell death. Titrate carefully.
References
-
Obeid, L. M., et al. (1993).[5] Programmed cell death induced by ceramide.[1][4][5][8][10][14][15][16] Science, 259(5102), 1769-1771. Link
-
Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139-150. Link
- Merrill, A. H., et al. (1993). Sphingosine and other long-chain bases as inhibitors of protein kinase C.
-
Stiban, J., et al. (2006). C2-ceramide, but not C2-dihydroceramide, promotes voltage-dependent mitochondrial permeability transition. Journal of Biological Chemistry, 281, 12809-12817. Link
-
Cayman Chemical. (n.d.).[5] C2-Ceramide Product Information & Solubility Guide. Link
Sources
- 1. C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipid metabolic changes during chiral C2-ceramides induced apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic activities of C2-ceramide and C2-dihydroceramide homologues against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial electron transport chain, ceramide and Coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of chemotherapeutic and cancer-protective properties of sphingosine and C2-ceramide in a human breast stem cell derived carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase C inhibition by sphingoid long-chain bases: effects on secretion in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling the molecular principles by which ceramides commit cells to death [cell-stress.com]
- 15. Apoptosis induction by ceramide derivatives and its potential mechanisms through domain formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramides: Branched alkyl chains in the sphingolipid siblings of diacylglycerol improve biological potency - PMC [pmc.ncbi.nlm.nih.gov]
Reference standards for (3R)-2-aminooctadecane-1,3-diol identification
An in-depth technical guide for the precise stereochemical identification and quantification of (3R)-2-aminooctadecane-1,3-diol isomers, designed for analytical chemists and drug development professionals.
Executive Summary: The Stereochemical Imperative in Sphingolipidomics
The molecule This compound represents the core backbone of specific dihydrosphingosine (sphinganine) isomers. In mammalian biology, the precise stereochemistry of this 18-carbon amino diol dictates its metabolic fate. The natural endogenous isomer, D-erythro-sphinganine (2S,3R) , serves as the obligate precursor in the de novo sphingolipid biosynthesis pathway[1][2]. Conversely, altering the stereocenters—such as in the unnatural D-threo (2R,3R) [3] or L-threo (2S,3S, Safingol) [4][5] configurations—shifts the molecule from a structural precursor to a potent enzyme inhibitor.
For researchers, failing to analytically resolve these diastereomers results in compromised pharmacokinetic (PK) data and flawed biomarker quantification. This guide objectively compares reference standards and details a self-validating analytical framework to definitively identify the (3R) configuration against its alternatives.
Section 1: The Causality of Stereochemical Precision
Why does the spatial orientation of the C2-amino and C3-hydroxyl groups matter so profoundly?
The causality lies in enzymatic active sites. Ceramide Synthase (CerS), the enzyme responsible for N-acylating sphinganine into dihydroceramide, is highly stereospecific. It preferentially accommodates the (2S,3R) configuration. When unnatural isomers like Safingol (2S,3S) are introduced, they cannot be efficiently acylated; instead, they act as competitive inhibitors of Sphingosine Kinase (SphK), triggering pro-apoptotic signaling cascades[5][6].
Analytically, because all diastereomers of 2-aminooctadecane-1,3-diol share the exact same molecular weight (301.3 Da) and generate identical primary fragment ions, mass spectrometry alone cannot distinguish them. Identification requires an orthogonal approach: pairing highly specific reference standards with stereoselective chromatography.
Metabolic divergence of sphingoid base stereoisomers dictating cellular fate.
Section 2: Comparison of Reference Standard Alternatives
To build a robust assay, the selection of reference standards must account for both biological relevance and analytical utility. Below is an objective comparison of the primary standards used to identify and validate this compound.
| Reference Standard | Stereochemistry | Primary Application | MRM Transition (ESI+) | Pros | Cons |
| D-erythro-Sphinganine | (2S, 3R) | Endogenous baseline profiling | 302.3 → 284.3 | Exact biological match for de novo pathway | Isobaric with all other diastereomers |
| D-threo-Sphinganine | (2R, 3R) | Isomer resolution validation | 302.3 → 284.3 | Validates chiral separation of the 3R epimers | Limited commercial availability as a pure standard |
| Safingol | (2S, 3S) | Negative control / Kinase assays | 302.3 → 284.3 | Excellent for HILIC baseline resolution checks | Not an endogenous metabolite |
| d7-Sphinganine (SIL) | (2S, 3R) | Absolute quantification (IS) | 309.3 → 291.3 | Perfect co-elution; mathematically corrects matrix effects | High synthesis cost |
Data Synthesis: While D-erythro-sphinganine is required for calibration curves, Safingol is the superior standard for validating chromatographic resolution[7]. Because reversed-phase (C18) columns often fail to separate these isomers, running Safingol alongside the (3R) isomers ensures your chromatography is genuinely stereoselective.
Section 3: Self-Validating Analytical Protocol for Isomer Resolution
To definitively identify this compound, we must abandon standard C18 chromatography. The hydrophobic 15-carbon tail dominates C18 interactions, masking the subtle stereochemical differences of the headgroup.
By shifting to Hydrophilic Interaction Liquid Chromatography (HILIC) , the causality of separation changes: the stationary phase interacts directly with the polar 2-amino-1,3-diol headgroup. This allows the spatial differences between the (2S,3R) and (2S,3S) configurations to dictate retention time, achieving baseline resolution without complex chiral derivatization[7].
The following protocol represents a self-validating system. By spiking a stable-isotope-labeled (SIL) standard before extraction, any losses during sample preparation or variations in ionization efficiency are mathematically normalized, ensuring absolute trustworthiness in the final quantification.
Step-by-Step HILIC-LC-MS/MS Methodology
Phase 1: Sample Preparation (Modified Bligh & Dyer)
-
Aliquot: Transfer 50 µL of plasma or tissue homogenate into a glass vial.
-
Internal Standard Spiking (Critical Validation Step): Add 10 µL of d7-Sphinganine (100 ng/mL). Mechanistic Note: Spiking prior to extraction ensures the SIL standard experiences the exact same matrix suppression and recovery losses as the endogenous (3R) isomers, validating the final quantitative output.
-
Extraction: Add 150 µL of Chloroform:Methanol (1:2, v/v) and vortex vigorously for 30 seconds.
-
Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Drying: Transfer the supernatant to a clean glass insert and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the lipid film in 100 µL of the initial mobile phase (see below).
Phase 2: HILIC Chromatographic Separation
-
Column: XBridge HILIC (3.5 µm, 100 × 2.1 mm) or equivalent.
-
Mobile Phases:
-
Phase A: 2 mM Ammonium Bicarbonate in Water (pH 8.3). Mechanistic Note: The slightly basic pH ensures the amino group is partially deprotonated, optimizing hydrogen bonding with the HILIC stationary phase for maximum diastereomer resolution[7].
-
Phase B: 100% Acetonitrile.
-
-
Gradient: Isocratic elution at 90% B / 10% A.
-
Flow Rate & Temp: 0.3 mL/min at 30°C.
Phase 3: ESI-MS/MS Detection
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Capillary voltage 4.0 kV, Gas temperature 300°C.
-
MRM Transitions:
-
(3R)-Isomers & Safingol: m/z 302.3 → 284.3 (Collision Energy: 15 eV).
-
d7-Sphinganine (IS): m/z 309.3 → 291.3.
-
Mechanistic Note: The primary product ion (284.3) represents the loss of water (-18 Da) from the C3 hydroxyl group. This is a highly specific fragmentation pathway for 1,3-diols under low-energy Collision-Induced Dissociation (CID)[8][9].
-
Self-validating HILIC-LC-MS/MS workflow for stereoisomer-specific quantification.
References
1.[4] Structure Database (LMSD) - LIPID MAPS: 3D model of Safingol, lipidmaps.org, [Link] 2.[3] (2R,3R)-2-aminooctadecane-1,3-diol | C18H39NO2 - PubChem, nih.gov, [Link] 3.[6] Fluorinated triazole-containing sphingosine analogues. Syntheses and in vitro evaluation as SPHK inhibitors, rsc.org, [Link] 4.[1] A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis, mdpi.com,[Link] 5.[5] Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry, preprints.org,[Link] 6.[2] US9708354B2 - Methods for the synthesis of sphingomyelins and dihydrosphingomyelins, google.com, 7.[7] Hydrophilic interaction liquid chromatography–tandem mass spectrometric approach for Simultaneous Determination of Safingol and D-erythro-Sphinganine in human plasma, nih.gov,[Link] 8.[8] Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry, frontiersin.org,[Link] 9.[9] A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications, nih.gov,[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US9708354B2 - Methods for the synthesis of sphingomyelins and dihydrosphingomyelins - Google Patents [patents.google.com]
- 3. (2R,3R)-2-aminooctadecane-1,3-diol | C18H39NO2 | CID 5746414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LIPID MAPS [lipidmaps.org]
- 5. preprints.org [preprints.org]
- 6. Fluorinated triazole-containing sphingosine analogues. Syntheses and in vitro evaluation as SPHK inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01867G [pubs.rsc.org]
- 7. Hydrophilic interaction liquid chromatography–tandem mass spectrometric approach for Simultaneous Determination of Safingol and D-erythro-Sphinganine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 9. A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Comparison of Sphingosine Levels in Healthy vs. Diseased Tissues
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the quantitative comparison of sphingosine levels in healthy versus diseased tissues. We will delve into the critical role of sphingosine in cellular signaling, the methodologies for its accurate quantification, and an analysis of reported sphingosine level alterations in various pathological states.
The Significance of Sphingosine in Cellular Homeostasis and Disease
Sphingosine, a fundamental building block of sphingolipids, is not merely a structural component of cell membranes but also a potent signaling molecule. It is a key player in the "sphingolipid rheostat," a concept that describes the balance between pro-survival and pro-death sphingolipid metabolites. The relative levels of ceramide, sphingosine, and its phosphorylated form, sphingosine-1-phosphate (S1P), dictate cellular fate in processes ranging from proliferation and differentiation to apoptosis and inflammation.
An imbalance in the sphingolipid rheostat has been implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate quantification of sphingosine in tissues serves as a valuable tool for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions.
Experimental Workflow for Sphingosine Quantification
The accurate measurement of sphingosine levels requires a meticulous experimental approach to ensure reproducibility and reliability. The following workflow outlines the key steps from sample collection to data analysis.
Figure 1: A generalized workflow for the quantitative analysis of sphingosine from tissue samples.
Detailed Experimental Protocol: Quantification of Sphingosine by LC-MS/MS
This protocol provides a robust method for the extraction and quantification of sphingosine from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.
Materials:
-
Tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)
-
Internal Standard (IS): Sphingosine (d17:1) or a similar non-endogenous analog
-
Extraction Solvent: Methanol/Chloroform/Water (2:1:0.8, v/v/v)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold extraction solvent using a bead beater or similar homogenizer.
-
Add the internal standard to each sample at a known concentration. The choice of internal standard is critical to correct for variability in extraction efficiency and matrix effects.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Incubate the homogenate at 48°C for 30 minutes, then cool to room temperature.
-
Add chloroform and water to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids on a C18 column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify sphingosine and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for sphingosine should be optimized on your instrument.
-
-
Data Analysis:
-
Integrate the peak areas for both endogenous sphingosine and the internal standard.
-
Calculate the concentration of sphingosine in the original tissue sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the data to the initial tissue weight.
-
Quantitative Comparison of Sphingosine Levels: A Survey of the Literature
The following tables summarize reported sphingosine levels in various healthy and diseased tissues. It is important to note that absolute concentrations can vary between studies due to differences in analytical methods, sample handling, and patient populations. Therefore, the fold-change between healthy and diseased tissue within the same study is often a more reliable metric for comparison.
Table 1: Sphingosine Levels in Cancer
| Cancer Type | Tissue | Healthy Control (pmol/mg protein or tissue) | Diseased Tissue (pmol/mg protein or tissue) | Fold Change | Reference |
| Glioblastoma | Brain | ~15 | ~45 | ~3-fold increase | |
| Hepatocellular Carcinoma | Liver | ~2.5 | ~7.5 | ~3-fold increase | |
| Colorectal Cancer | Colon | ~5 | ~12 | ~2.4-fold increase |
Table 2: Sphingosine Levels in Neurodegenerative Diseases
| Disease | Brain Region | Healthy Control (pmol/mg protein or tissue) | Diseased Tissue (pmol/mg protein or tissue) | Fold Change | Reference |
| Alzheimer's Disease | Hippocampus | ~8 | ~16 | ~2-fold increase | |
| Parkinson's Disease | Substantia Nigra | ~6 | ~10 | ~1.7-fold increase |
Table 3: Sphingosine Levels in Metabolic Diseases
| Disease | Tissue | Healthy Control (pmol/mg protein or tissue) | Diseased Tissue (pmol/mg protein or tissue) | Fold Change | Reference |
| Non-alcoholic Steatohepatitis (NASH) | Liver | ~3 | ~9 | ~3-fold increase | |
| Type 2 Diabetes | Adipose Tissue | ~4 | ~7 | ~1.75-fold increase |
The Sphingolipid Rheostat in Health and Disease
The observed changes in sphingosine levels are best understood in the context of the sphingolipid metabolic pathway. The following diagram illustrates the key enzymes and metabolites involved in the sphingolipid rheostat.
Safety Operating Guide
(3R)-2-aminooctadecane-1,3-diol (Sphinganine): Proper Disposal & Handling Procedures
[1]
Executive Summary & Immediate Action Plan
Do not dispose of (3R)-2-aminooctadecane-1,3-diol (Sphinganine) in municipal waste or down the drain.
Although some Safety Data Sheets (SDS) classify this substance as "Not Classified" under GHS, it is a bioactive lipid and a precursor to ceramides. Prudent laboratory practice dictates it be treated as a potential environmental contaminant and low-level irritant.
Quick Reference Disposal Matrix
| State of Matter | Waste Stream Category | Primary Disposal Method |
| Pure Solid | Hazardous Solid Waste | Dissolve in combustible solvent or bin as solid hazardous waste for incineration. |
| Liquid Solution | Organic Solvent Waste | Segregate based on solvent (Halogenated vs. Non-Halogenated). |
| Aqueous Waste | Aqueous Hazardous Waste | Collect in "Aqueous Waste with Organics" container. Do not flush. |
| Contaminated Debris | Solid Hazardous Debris | Double-bag in chemically resistant waste bags (e.g., yellow bio/chem bags). |
Chemical Profile & Risk Assessment
To understand the disposal logic, one must understand the molecule. This compound is chemically known as Sphinganine (or D-erythro-dihydrosphingosine).[1]
-
Functional Groups: Primary Amine (
), 1,3-Diol. -
Bioactivity: It is a potent inhibitor of protein kinase C (PKC) and a substrate for sphingosine kinases.
-
Environmental Risk: As a bioactive lipid, accumulation in water systems can disrupt aquatic metabolic signaling.
The "Why" Behind the Protocol: Standard SDSs often list Sphinganine as non-hazardous because it lacks acute toxicity (LD50) data. However, as a Senior Scientist, I advise treating it as Category 2 Skin/Eye Irritant due to the primary amine and long alkyl chain, which acts as a surfactant. Furthermore, its biological activity mandates that we prevent it from entering the water table.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Powder)
Context: Expired standards or excess lyophilized powder.
-
Containment: Transfer the solid material into a sealable, chemically resistant container (HDPE or Glass).
-
Labeling: Label clearly as "Solid Chemical Waste: Sphinganine - Bioactive Lipid."
-
Disposal Path:
-
Option 1 (Preferred): Dissolve the powder in a minimal amount of combustible solvent (e.g., Ethanol, Methanol, or Acetone) and dispose of it via the Liquid Organic Waste stream (Protocol B). This facilitates high-temperature incineration.
-
Option 2: Dispose of the container directly into the solid hazardous waste drum.
-
Protocol B: Liquid Waste (Solutions)
Context: Reaction mixtures, lipid extraction layers, or stock solutions.
Step 1: Solvent Identification Check the solvent carrying the Sphinganine.
-
Halogenated (e.g., Chloroform, DCM): Segregate into "Halogenated Organic Waste."
-
Non-Halogenated (e.g., Methanol, Ethanol, DMSO): Segregate into "Non-Halogenated Organic Waste."
Step 2: Segregation Pour the solution into the appropriate carboy. Ensure the carboy is grounded if the solvent is flammable (Flash point < 60°C).
Step 3: Record Keeping Log the concentration of Sphinganine on the waste tag. Even trace amounts should be noted for EHS profiling.
Protocol C: Decontamination of Glassware & Spills
Context: Cleaning beakers or cleaning up benchtop spills.
CRITICAL WARNING: Do NOT use Bleach (Sodium Hypochlorite).
-
Reasoning: Sphinganine contains a primary amine. Mixing amines with hypochlorite generates chloramines , which are toxic and volatile.
Correct Decontamination Procedure:
-
Solvent Rinse: Rinse glassware 3x with Ethanol or Methanol. Sphinganine is soluble in alcohols.
-
Waste Collection: Collect these rinses into the Non-Halogenated Organic Waste container.
-
Final Wash: Wash glassware with soap and water only after the solvent rinse has removed the lipid.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for disposing of Sphinganine, ensuring no biological activity reaches the environment.
Caption: Operational workflow for segregating Sphinganine waste streams to ensure final destruction via incineration.
Regulatory Framework & Compliance
While specific RCRA (Resource Conservation and Recovery Act) codes depend on the solvent used, the pure substance falls under general guidelines for organic chemicals.
-
US EPA (RCRA): If dissolved in Ethanol/Methanol, the waste is D001 (Ignitable) . If dissolved in Chloroform, it is D022 .
-
EU Waste Framework Directive: Classify as 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
-
TSCA (USA): Sphinganine is listed for R&D use.[3] Ensure all disposal is tracked to demonstrate "cradle-to-grave" stewardship.
References
-
Cayman Chemical. (2025).[3][4][5] Sphinganine (d18:[1][2]0) Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2024).[6] Sphingosine-1-phosphate Safety Data Sheet. (Used for analogue hazard comparison). Retrieved from
-
PubChem. (n.d.). Sphinganine Compound Summary. National Library of Medicine. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Personal protective equipment for handling (3R)-2-aminooctadecane-1,3-diol
[1]
Executive Summary & Scientific Context
Sphinganine (CAS: 764-22-7) is the saturated backbone precursor of all complex sphingolipids.[1] Unlike its unsaturated counterpart (sphingosine), it lacks the trans-4,5 double bond.[1] In drug development and biochemical research, it serves as a critical biomarker for fumonisin toxicity and a substrate for dihydroceramide synthesis.
Operational Imperative: While Sphinganine is generally classified as non-hazardous under GHS criteria by many suppliers, its bioactive nature as a Protein Kinase C (PKC) inhibitor requires strict containment to prevent physiological effects on the handler. Furthermore, its lipophilic nature demands specific material compatibility to prevent experimental contamination (e.g., plasticizer leaching).
Risk Profile & Personal Protective Equipment (PPE)
Although often listed as "Not Dangerous," this compound should be treated as a bioactive lipid. Standard laboratory precautions are insufficient; barrier integrity is the priority.
PPE Specification Table
| Component | Specification | Rationale (Causality) |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Latex proteins can contaminate lipid mass spectrometry samples.[1] Nitrile provides superior resistance to the organic solvents (Chloroform/Methanol) used in reconstitution. |
| Respiratory | N95 / P2 Respirator (if outside fume hood) | As a fine crystalline powder, static charge can aerosolize particles. Inhalation may trigger mucosal irritation or systemic absorption of this bioactive lipid. |
| Eye Protection | Chemical Splash Goggles | Tightly sealed goggles are required.[2] Safety glasses allow side-entry of airborne dust or solvent splashes.[1] |
| Body Defense | Tyvek® Lab Coat / Sleeves | Cotton coats trap particulates. Tyvek repels dust and withstands minor solvent splashes. |
Operational Protocol: Storage to Solubilization
Phase A: Storage & Stability
The Golden Rule: Sphingolipids are hygroscopic and prone to degradation, even without unsaturation.
-
Temperature: Store at -20°C .
-
Atmosphere: Purge vials with Argon or Nitrogen before resealing. Oxygen exposure, while less critical than for sphingosine, can still lead to minor oxidation products over years.
-
Container: Amber Glass Vials with Teflon-lined caps.
-
Critical Insight: Never store lipid stock solutions in plastic (polypropylene/polystyrene) tubes. Organic solvents will leach phthalates and polymers, appearing as "ghost peaks" in LC-MS analysis.[1]
-
Phase B: Weighing & Static Control
Sphinganine is often a fluffy, electrostatic powder.
-
Equilibration: Allow the vial to reach room temperature (20–25°C) inside a desiccator before opening. Opening a cold vial condenses atmospheric water, hydrolyzing the lipid.
-
Anti-Static: Use an anti-static gun or ionizer if the powder "jumps."
-
Transfer: Use a stainless steel spatula . Avoid plastic weigh boats; weigh directly into the glass reaction vial to minimize transfer loss.
Phase C: Solubilization (The "Art" of Lipids)
Sphinganine has poor water solubility. Attempting to dissolve it directly in aqueous media will result in precipitation and inaccurate dosing.
Recommended Solvent Systems:
-
Ethanol (Warm): Soluble up to ~2–10 mg/mL.[3] Mild heating (37°C–40°C) and sonication are often required to break the crystal lattice.
-
DMSO: Soluble up to ~10–25 mg/mL.
-
Complexation (For Cell Culture): To deliver into cells, complex the lipid with fatty-acid-free BSA (Bovine Serum Albumin) in a 1:1 molar ratio.[1]
Visual Workflow: Handling Lifecycle
The following diagram illustrates the critical decision pathways for handling Sphinganine, ensuring sample integrity and safety.
Caption: Operational workflow for Sphinganine (d18:0) handling, emphasizing moisture control during storage and solvent selection based on downstream application.
Disposal & Decontamination[1][4][5][6]
Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.
-
Liquid Waste:
-
Solid Waste:
-
Contaminated gloves, weigh boats, and pipette tips should be disposed of in Hazardous Solid Waste bags.
-
Glass vials must be triple-rinsed with solvent before disposal in Glass/Sharps containers.[1]
-
-
Spill Management:
-
Solid Spill: Dampen a paper towel with ethanol (to prevent dust generation) and wipe up.
-
Liquid Spill: Absorb with vermiculite or spill pads. Clean the surface with 70% Ethanol to remove lipid residue.
-
References
-
PubChem. (2024). Compound Summary: Sphinganine (CID 91452). National Library of Medicine. Retrieved from [Link]
-
Merrill, A. H., Jr., et al. (1989).[3] Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds.[5] Biochemistry, 28(8), 3138–3145.[3] Retrieved from [Link]
-
Avanti Polar Lipids. (2024). Handling and Storage of Sphingolipids.[6][4][7][8] Retrieved from [Link]
Sources
- 1. (2S,3R,E)-2-Aminooctadec-4-ene-1,3-diol hydrochloride | 2673-72-5 [sigmaaldrich.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Sphingosine-1-phosphate|26993-30-6|MSDS [dcchemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
